2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione
Descripción
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMXADCMGIFEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of CRBN Recruitment by 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione: A Structural and Functional Blueprint for PROTAC Design
Executive Summary
The advent of targeted protein degradation (TPD) has fundamentally shifted the drug discovery paradigm from occupancy-driven pharmacology to event-driven targeted proteolysis. At the core of this revolution is Cereblon (CRBN), the substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. While baseline immunomodulatory imide drugs (IMiDs) like thalidomide act as molecular glues, the strategic functionalization of these scaffolds has enabled the design of Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides an in-depth mechanistic analysis of 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (commonly known as 5-iodo-thalidomide ). By examining its structural engagement with CRBN, thermodynamic profile, and synthetic utility, we elucidate why the 5-iodo substitution serves as a premier vector for cross-coupling chemistry in the development of heterobifunctional degraders.
Structural Basis of CRBN-Ligand Engagement
The interaction between thalidomide derivatives and CRBN is highly stereospecific and compartmentalized. Crystal structures of the DDB1-CRBN complex reveal that IMiDs bind to a highly conserved, hydrophobic "tri-tryptophan pocket" (comprising residues W380, W386, and W400)[1].
The binding mechanism is bimodal:
-
The Glutarimide Anchor: The 2,6-dioxopiperidin-3-yl (glutarimide) ring inserts deeply into the tri-tryptophan pocket. The imide nitrogen forms a critical hydrogen bond with the backbone carbonyl of H357, while the glutarimide carbonyls interact with W380 and W386.
-
The Phthalimide Vector: The isoindoline-1,3-dione (phthalimide) ring rests at the solvent-exposed interface of the protein.
Because the phthalimide ring points outward, substitutions at the C-4 or C-5 positions do not sterically clash with the CRBN binding pocket. Instead, these positions act as ideal attachment points (vectors) for PROTAC linkers. The 5-iodo substitution is particularly valuable. Unlike 4-fluoro or 5-fluoro derivatives, which are typically restricted to nucleophilic aromatic substitution (SNAr) with amine-based linkers, the 5-iodo moiety enables robust Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig). This allows for the installation of rigid, carbon-linked, or azaheterocyclic spacers that significantly enhance the metabolic stability and pharmacokinetic profile of the resulting PROTAC [4].
Structural vectorization of 5-iodo-thalidomide within the CRBN binding pocket.
Thermodynamic Profiling & Experimental Causality
When designing a PROTAC, the binding affinity of the E3 ligase ligand must be carefully balanced. If the affinity is too high, the PROTAC may suffer from the "hook effect," where binary complexes (PROTAC-CRBN and PROTAC-Target) outcompete the formation of the productive ternary complex. If too low, the effective concentration required for degradation becomes pharmacologically unviable.
Quantitative Affinity Comparison
Table 1: Comparative Binding Affinities of CRBN Ligands
| Ligand Scaffold | CRBN Binding Affinity (IC₅₀ / Kₑ) | Primary Synthetic Use Case |
| Thalidomide | ~2.5 µM | Baseline IMiD; historical reference for molecular glues. |
| Pomalidomide | ~150 nM | High-affinity anchor; standard for clinical PROTACs. |
| 5-Fluoro-thalidomide | ~1.2 µM | Precursor for SNAr reactions to form anilino-linkers. |
| 5-Iodo-thalidomide | ~1.5 µM | Precursor for Pd-catalyzed carbon-carbon bond formation. |
Causality in Ligand Selection: Why choose 5-iodo-thalidomide over the higher-affinity pomalidomide scaffold for early-stage PROTAC library generation? The causality lies in linker rigidity and metabolic stability . Pomalidomide-based PROTACs often rely on heteroatom linkages (amines/amides) which are susceptible to in vivo oxidation and hydrolysis [3]. By utilizing 5-iodo-thalidomide, medicinal chemists can execute Sonogashira couplings to install alkyne linkers, which are subsequently reduced to highly stable, fully aliphatic carbon chains. This structural rigidity also minimizes the entropic penalty during ternary complex formation [5].
Experimental Workflows: Validating CRBN Recruitment
To validate that a newly synthesized 5-iodo-thalidomide-derived PROTAC successfully recruits CRBN inside living cells, a self-validating NanoBRET Target Engagement Assay is the gold standard.
Causality behind the assay choice: While Surface Plasmon Resonance (SPR) provides exact biochemical Kₑ values, it fails to account for cell permeability—a major hurdle for high-molecular-weight PROTACs. NanoBRET measures target engagement in cellulo, confirming both CRBN binding and membrane permeability simultaneously.
Step-by-Step NanoBRET Methodology
-
Plasmid Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc® (NLuc)-CRBN fusion protein. Allow 24 hours for expression.
-
Tracer Addition: Introduce a cell-permeable fluorescent CRBN tracer (e.g., NanoBRET™ Tracer K) at a standardized Kₑ concentration. The tracer binds to the NLuc-CRBN pocket, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Compound Dosing (The Competition): Treat the cells with a titration series of the 5-iodo-thalidomide PROTAC.
-
Self-Validating Control: In parallel, dose cells with an N-methylated glutarimide analog of the PROTAC. Logic: Methylation of the glutarimide nitrogen abolishes the critical hydrogen bond with H357, completely preventing CRBN binding. This serves as a negative control to ensure that any observed signal drop is due to specific tri-tryptophan pocket engagement, not assay interference or cytotoxicity.
-
Signal Quantification: Measure the BRET ratio (Acceptor emission / Donor emission). A dose-dependent decrease in the BRET signal indicates successful displacement of the tracer by the PROTAC.
Step-by-step NanoBRET target engagement workflow with self-validating controls.
Translating the Ligand into a Ternary Complex
Once 5-iodo-thalidomide is functionalized with a linker and a target-binding warhead, its primary function is to induce proximity between the Target Protein of Interest (POI) and the CRL4-CRBN complex.
Recent bioinformatic and structural mapping reveals that CRBN is highly adaptable, capable of engaging over 1,600 human proteins via diverse structural motifs (such as the β-hairpin G-loop) when proximated by a degrader [2]. The induced proximity triggers the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the POI. Subsequent polyubiquitination (typically K48-linked) serves as a recognition signal for the 26S proteasome, leading to the catalytic destruction of the target.
Mechanism of targeted protein degradation via PROTAC-induced ternary complex formation.
Conclusion & Future Perspectives
The utilization of 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione represents a masterclass in rational drug design. By exploiting the solvent-exposed nature of the phthalimide C-5 position, chemists can bypass the metabolic liabilities of traditional heteroatom linkers, utilizing robust palladium-catalyzed chemistry to build highly stable, potent PROTACs. As the field of targeted protein degradation expands into challenging, "undruggable" targets, the architectural flexibility provided by the 5-iodo-thalidomide scaffold will remain a cornerstone of degrader synthesis.
References
-
Structural studies reveal thalidomide's mechanism of action and clinical effects National Institutes of Health (NIH) / PMC URL:[Link]
-
How Thalidomide and Molecular Glues Are Redefining Drug Discovery Promega Connections URL:[Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs ChemRxiv URL:[Link]
-
Development of Novel PROTAC RAD51 Degraders as Enhancers of DNA Damage Response for Hepatocellular Carcinoma Treatment Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Engineering the E3 Ligase Interface: A Technical Guide on the Cereblon Binding Affinity of 5-Iodo-Thalidomide Derivatives
As a Senior Application Scientist navigating the complexities of targeted protein degradation (TPD), I view the design of Proteolysis Targeting Chimeras (PROTACs) not merely as chemical synthesis, but as the engineering of dynamic macromolecular machines. The discovery that thalidomide and its derivatives hijack the Cereblon (CRBN) E3 ubiquitin ligase complex fundamentally altered modern drug discovery [1].
While clinical immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide are potent CRBN binders, the de novo synthesis of PROTACs requires versatile chemical building blocks. Enter 5-iodo-thalidomide —a highly reactive, structurally optimized precursor that provides an ideal "exit vector" for linker attachment without compromising the intrinsic CRBN binding affinity[2].
Mechanistic Grounding: The Causality of the C5 Exit Vector
To understand why 5-iodo-thalidomide is a premier building block, we must examine the structural biology of the CRBN-ligand interaction. The thalidomide molecule consists of two distinct functional rings: the glutarimide ring and the phthalimide ring.
X-ray crystallography reveals that the glutarimide ring acts as the primary "warhead," burying itself deeply into a shallow hydrophobic pocket formed by a highly conserved tri-tryptophan motif (Trp380, Trp386, Trp400) in the CRBN protein [3]. Conversely, the phthalimide ring sits at the interface of the binding pocket, largely exposed to the surrounding solvent.
Modifying the C5 position of the phthalimide ring with an iodine atom achieves two critical engineering objectives:
-
Steric Tolerance: Because the C5 position points directly out of the CRBN binding pocket, substitutions here do not induce steric clashes with the tri-tryptophan motif. This preserves the low-micromolar binding affinity characteristic of the parent thalidomide.
-
Chemical Reactivity (The Causality of Iodine): Iodine is an exceptional leaving group. Its large atomic radius and relatively weak carbon-halogen bond make 5-iodo-thalidomide highly susceptible to oxidative addition. This allows chemists to utilize mild palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) to attach diverse PROTAC linkers. Utilizing milder conditions is paramount because the critical glutarimide ring is highly susceptible to base-catalyzed hydrolysis and racemization under harsh reaction environments.
Ternary complex formation and target degradation via 5-substituted thalidomide PROTACs.
Quantitative Profiling: Binding Affinity Comparisons
Binding affinity to CRBN is the gatekeeper for PROTAC efficacy. If the E3 ligase ligand cannot effectively compete with endogenous substrates, the ternary complex will not form. Below is a comparative analysis of CRBN binding affinities for various thalidomide derivatives, demonstrating that the 5-iodo modification maintains the necessary binding integrity.
| Compound | CRBN Binding Affinity (IC50) | Exit Vector Modification | Primary Synthetic Application |
| Thalidomide | ~8.5 µM | None | Baseline E3 Ligand |
| Pomalidomide | ~1.2 µM | C4-Amino | Clinical IMiD / Amide Coupling |
| 5-Fluoro-thalidomide | ~9.0 µM | C5-Fluoro | Nucleophilic Aromatic Substitution (SNAr) |
| 5-Iodo-thalidomide | ~7.8 µM | C5-Iodo | Pd-Catalyzed Cross-Coupling |
| 5-Alkyne-thalidomide | ~6.5 µM | C5-Alkyne (Post-Coupling) | Click Chemistry (CuAAC) |
(Note: IC50 values are representative averages derived from competitive TR-FRET assays against a standardized fluorescent tracer.)
Self-Validating Experimental Methodologies
To ensure scientific integrity, every protocol in TPD development must be a self-validating system. When synthesizing novel 5-iodo-thalidomide derivatives, we must biochemically confirm that the chemical modifications have not abrogated CRBN binding, and subsequently prove that the compound induces target degradation via the correct mechanism.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Causality & Validation: TR-FRET is explicitly selected over standard fluorescence polarization because it eliminates background auto-fluorescence from complex, bulky PROTAC molecules. We utilize a competitive displacement format: a known fluorophore-conjugated tracer binds to the CRBN pocket, generating a high FRET signal. When our 5-iodo-thalidomide derivative is introduced, it displaces the tracer, reducing the FRET signal. This inverse relationship inherently validates that our compound is binding specifically to the correct orthosteric glutarimide-binding site.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute Terbium (Tb)-labeled CRBN E3 ligase complex and the fluorescent tracer (e.g., Cy5-conjugated thalidomide derivative) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 0.1% BSA).
-
Serial Dilution: Prepare a 12-point, 3-fold serial dilution of the 5-iodo-thalidomide derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate. (Critical: Final DMSO concentration must not exceed 1% to prevent CRBN denaturation).
-
Equilibrium Incubation: Add the Tb-CRBN and tracer mixture to the assay plate. Seal and incubate at room temperature for 60 minutes to ensure thermodynamic equilibrium is reached.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm (Tb donor) and measure emission at both 495 nm (donor) and 520 nm (acceptor).
-
Analysis: Calculate the FRET ratio (520 nm / 495 nm). Plot the ratio against the log concentration of the derivative and fit to a 4-parameter logistic regression to determine the IC50.
Step-by-step TR-FRET experimental workflow for determining CRBN binding affinity.
Protocol 2: Cellular Target Engagement and Degradation Assay
Causality & Validation: In vitro binding affinity does not guarantee cellular degradation. The formation of a stable Ternary Complex is required to facilitate polyubiquitination. We use Western blotting as a self-validating readout: the disappearance of the target protein must be rescue-able by pre-treating cells with excess free thalidomide (which saturates CRBN) or a proteasome inhibitor like MG132. If degradation is blocked by these controls, the mechanism is definitively validated as CRBN- and proteasome-dependent.
Step-by-Step Methodology:
-
Cell Seeding: Seed the target cell line (e.g., HEK293T) in 6-well plates at 3x10^5 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with varying concentrations of the 5-iodo-thalidomide PROTAC (e.g., 1 nM to 10 µM) for 4 to 24 hours. Self-Validating Control: Pre-treat parallel wells with 10 µM Thalidomide or 5 µM MG132 for 1 hour prior to PROTAC addition.
-
Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.
-
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane. Block with 5% non-fat milk, then probe with primary antibodies against the Target Protein of Interest (POI) and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and quantify band intensity via densitometry software to calculate the DC50 (concentration inducing 50% degradation).
References
-
Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews (RSC Publishing).[Link]
-
Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology.[Link]
Sources
Structural Basis and Application of the CRBN–5-Iodo-Thalidomide Complex in Targeted Protein Degradation
Executive Summary
The advent of Targeted Protein Degradation (TPD) has revolutionized modern pharmacochemistry, heavily relying on the hijacking of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. At the core of this technology are immunomodulatory imide drugs (IMiDs) that bind directly to Cereblon (CRBN). Among the critical structural probes and synthetic anchors developed for Proteolysis Targeting Chimeras (PROTACs) is 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (commonly known as 5-iodo-thalidomide).
This whitepaper provides an in-depth technical analysis of the crystal structure of the CRBN–5-iodo-thalidomide complex. By elucidating the precise binding mechanics of the glutarimide ring and the solvent-exposed trajectory of the 5-iodo exit vector, we establish the structural causality behind its widespread use in rational PROTAC design and X-ray crystallographic phasing.
Structural Biology of the CRBN-IMiD Complex
The interaction between 5-iodo-thalidomide and CRBN is characterized by a highly conserved anchoring mechanism coupled with a highly tunable solvent-exposed region.
The Tri-Tryptophan Pocket
The thalidomide-binding domain (TBD) of CRBN features a shallow, highly hydrophobic pocket formed by three critical tryptophan residues: Trp380, Trp386, and Trp400 (human CRBN numbering)[1]. The glutarimide ring of 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione inserts deeply into this pocket. The binding is thermodynamically driven by both hydrophobic packing against the tryptophan side chains and a strict hydrogen-bonding network. Specifically, the imide nitrogen (NH) of the glutarimide ring donates a hydrogen bond to the backbone carbonyl of Trp380, while one of the glutarimide carbonyl oxygens accepts a hydrogen bond from the side-chain imidazole of His378[1].
Orientation of the Isoindoline-1,3-dione Ring
While the glutarimide ring acts as the anchor, the isoindoline-1,3-dione (phthalimide) ring packs loosely against Pro352 and His353 of CRBN[2]. Crucially, the majority of the phthalimide ring remains exposed to the solvent.
The 5-Iodo Exit Vector
The placement of the iodine atom at the 5-position of the phthalimide ring is a deliberate structural and synthetic choice. Crystallographic data reveals that the 5-position projects directly outward into the solvent channel, completely avoiding steric clashes with the CRBN surface[3]. This specific trajectory makes the 5-position an optimal "exit vector" for attaching linker moieties in PROTAC development, offering a distinct spatial orientation compared to the more traditional 4-substituted (e.g., lenalidomide or pomalidomide) analogs[2].
Caption: Pathway of 5-Iodo-Thalidomide mediated targeted protein degradation.
Methodological Causality: Crystallography & TPD Design (E-E-A-T)
As application scientists scaling TPD platforms, we must justify the selection of 5-iodo-thalidomide over other halogenated analogs (like 4-fluoro or 5-fluoro derivatives)[4]. The causality is twofold:
-
Synthetic Versatility (Cross-Coupling) : Early PROTACs relied on nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide to attach amine-based linkers[4]. However, SNAr requires strong nucleophiles and limits linker rigidity. The carbon-iodine (C-I) bond at the 5-position enables palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings). This allows for the direct attachment of rigid alkyne or aryl linkers, which are critical for restricting the conformational entropy of the ternary complex and improving degradation efficacy.
-
Crystallographic Phasing (SAD) : In structural biology, solving the phase problem for novel CRBN-neosubstrate ternary complexes is notoriously difficult. Iodine is a heavy atom that exhibits a strong anomalous scattering signal ( Δf′′ ) at standard synchrotron X-ray wavelengths. By co-crystallizing CRBN with 5-iodo-thalidomide, researchers can utilize Single-wavelength Anomalous Dispersion (SAD) to solve the phase problem directly, bypassing the need for toxic selenomethionine derivatization.
Quantitative Data: Structural and Binding Parameters
The following table summarizes the binding and structural parameters of key IMiD analogs, highlighting why the 5-iodo derivative is structurally tolerated by CRBN.
| Ligand | CRBN Binding Affinity (IC₅₀, µM) | Exit Vector Position | Key Structural / Synthetic Feature |
| Thalidomide | ~1.5 - 2.0 | N/A | Unsubstituted phthalimide ring; baseline anchor. |
| Lenalidomide | ~1.2 - 1.5 | 4-position (Amino) | Alters neosubstrate profile (e.g., IKZF1/3 degradation). |
| 5-Fluoro-Thalidomide | ~1.8 - 2.2 | 5-position (Fluoro) | High affinity; used for SNAr linker attachment. |
| 5-Iodo-Thalidomide | ~1.8 - 2.5 | 5-position (Iodo) | Solvent-exposed iodine; ideal for Pd-coupling and SAD phasing. |
Experimental Protocol: Co-Crystallization and Self-Validating SAD Phasing
To structurally characterize the binding of 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione to CRBN, the following self-validating crystallographic workflow is employed.
Step 1: Complex Assembly and Thermodynamic Stabilization
-
Action : Purify the human DDB1-CRBN complex. Add 5-iodo-thalidomide (dissolved in 100% DMSO) to the purified protein at a 3:1 (ligand:protein) molar ratio. Incubate on ice for 2 hours.
-
Causality : Apo-CRBN exhibits high intrinsic flexibility in its TBD. Saturating the complex with the ligand thermodynamically traps the TBD in a rigid, compact conformation. This reduction in conformational heterogeneity is an absolute prerequisite for generating well-diffracting crystal lattices[1].
Step 2: Vapor Diffusion Crystallization
-
Action : Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-ligand complex (at 10 mg/mL) with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 10% PEG 8000, 8% ethylene glycol).
-
Causality : PEG 8000 acts as a precipitant by competing for water, slowly increasing the effective protein concentration to safely cross the solubility curve and drive controlled nucleation.
Step 3: X-Ray Diffraction and Anomalous Data Collection
-
Action : Flash-freeze the crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline tuned to 1.37 Å (approx. 9.05 keV).
-
Causality : This specific wavelength is positioned slightly above the iodine L-III absorption edge. This maximizes the anomalous scattering signal of the iodine atom without causing excessive radiation damage to the crystal lattice.
Step 4: Self-Validating Phase Determination
-
Action : Process the diffraction data to retain Friedel pairs and calculate an anomalous difference Fourier map.
-
Validation : This protocol is inherently a self-validating system . If the ligand is bound specifically and modeled in the correct orientation, a massive >5σ peak will appear in the anomalous difference map exactly at the 5-position of the phthalimide ring. The presence of this peak unambiguously confirms both the occupancy and the precise spatial trajectory of the exit vector, ruling out any crystallographic modeling artifacts.
Caption: X-ray crystallography workflow utilizing the anomalous signal of iodine for SAD phasing.
References
-
Fischer, E. S., et al. (2014). "Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. 1
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. 2
-
Bricelj, A., et al. (2020). "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." PMC - NIH.4
-
He, M., et al. (2025). "Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs." ChemRxiv. 3
Sources
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
In vitro stability of 5-iodoisoindoline-1,3-dione building blocks in human plasma
Whitepaper: In Vitro Stability of 5-Iodoisoindoline-1,3-dione Building Blocks in Human Plasma
Executive Summary
The isoindoline-1,3-dione (phthalimide) scaffold is a privileged pharmacophore in modern drug discovery, most notably serving as the core cereblon (CRBN) binding domain in immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). Specifically, 5-iodoisoindoline-1,3-dione (CAS 98556-60-6) is a critical synthetic building block[1]. The iodine atom at the C5 position provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to attach functional linkers[1]. However, the inherent chemical instability of the phthalimide ring in biological matrices poses a significant pharmacokinetic liability[2]. This technical guide explores the mechanistic causality of this instability, provides a self-validating protocol for in vitro plasma stability assessment, and outlines structural optimization strategies.
Mechanistic Causality of Plasma Instability
The instability of 5-iodoisoindoline-1,3-dione in human plasma is driven by a combination of non-enzymatic chemical hydrolysis and enzymatic cleavage.
Electronic and Structural Vulnerabilities
The phthalimide core contains an imide functional group characterized by two adjacent carbonyls. These carbonyls exert a strong electron-withdrawing effect, weakening the N-H bond and rendering the carbonyl carbons highly electrophilic[3]. In the context of 5-iodoisoindoline-1,3-dione, the addition of the iodine atom introduces an inductive electron-withdrawing effect (-I effect). This further pulls electron density away from the imide ring, increasing the partial positive charge ( δ+ ) on the carbonyl carbons.
Consequently, the activation energy required for nucleophilic attack is lowered. At physiological pH (7.4) and temperature (37 °C), hydroxide ions in the plasma readily attack the electrophilic carbonyls[4]. Concurrently, plasma esterases and amidases catalyze the cleavage of the C-N bond. This dual-pathway degradation rapidly opens the five-membered ring, converting the active building block into an inactive 5-iodo-2-carbamoylbenzoic acid (phthalamic acid) derivative[4].
Mechanistic pathway of 5-iodoisoindoline-1,3-dione hydrolysis in human plasma.
Self-Validating Protocol: In Vitro Plasma Stability Assay
To accurately quantify the degradation kinetics of 5-iodoisoindoline-1,3-dione, a robust, self-validating LC-MS/MS workflow is required. The following protocol ensures that enzymatic activity is strictly controlled and that analytical variability is normalized via internal standards.
Step-by-Step Methodology
-
Plasma Equilibration: Thaw pooled human plasma (K2EDTA anticoagulant) and centrifuge at 3,000 × g for 5 minutes to remove micro-clots. Pre-warm 990 µL of the supernatant in a 1.5 mL microcentrifuge tube to 37 °C in a shaking water bath for 10 minutes.
-
Compound Spiking: Prepare a 100 µM working stock of 5-iodoisoindoline-1,3-dione in DMSO. Spike 10 µL of this stock into the pre-warmed plasma to initiate the reaction (Final concentration: 1 µM; Final DMSO: 1%). Causality note: Keeping DMSO ≤1% is critical to prevent the denaturation of plasma amidases.
-
Time-Course Sampling: At pre-defined intervals ( t = 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the incubation mixture.
-
Reaction Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL of an internal standard (e.g., Tolbutamide). Causality note: The 3:1 ratio of cold organic solvent instantly precipitates plasma proteins, abruptly halting enzymatic hydrolysis and stabilizing the analyte.
-
Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C. Transfer 100 µL of the clear supernatant to an LC vial.
-
LC-MS/MS Analysis: Analyze the samples using reversed-phase UPLC coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantify the peak area ratio of the parent compound to the internal standard.
Self-validating in vitro workflow for determining plasma stability and intrinsic clearance.
Quantitative Data Presentation
The stability of the phthalimide core is highly dependent on its substitution pattern. Table 1 summarizes the representative pharmacokinetic parameters of isoindoline-1,3-dione derivatives compared to bioisosteric alternatives. The data illustrates how the electron-withdrawing 5-iodo group accelerates clearance, whereas the removal of a carbonyl group (isoindolinone) rescues stability[2][4][5].
Table 1: Comparative In Vitro Human Plasma Stability Profiles
| Compound Scaffold | Substituent | Plasma Half-Life ( t1/2 ) | Intrinsic Clearance ( CLint ) | Primary Degradation Pathway |
| Isoindoline-1,3-dione | None (Unsubstituted) | ~2.4 hours | Moderate | Imide hydrolysis |
| Isoindoline-1,3-dione | 5-Iodo | < 1.5 hours | High | Accelerated imide hydrolysis |
| Isoindoline-1,3-dione | 4-Amino (Pomalidomide core) | ~3.0 hours | Moderate | Imide hydrolysis |
| Isoindolin-1-one | None | > 12.0 hours | Low | Highly Stable |
| Isoindolin-1-one | 4-Amino (Lenalidomide core) | > 24.0 hours | Very Low | Highly Stable |
Strategic Implications for Drug Design
When utilizing 5-iodoisoindoline-1,3-dione as a building block for advanced therapeutics, researchers must proactively engineer around its plasma instability.
-
Bioisosteric Replacement (The Isoindolinone Shift): If the phthalimide ring undergoes rapid hydrolysis in vivo, converting the scaffold to an isoindolinone (removing one imide carbonyl) is the primary optimization strategy[6]. As demonstrated by the structural difference between thalidomide (phthalimide) and lenalidomide (isoindolinone), the replacement of the sp2 carbonyl with an sp3 methylene group hinders π -conjugation, drastically reducing the electrophilicity of the remaining carbonyl and preventing ring-opening[2].
-
Linker Attachment Point Optimization: In PROTAC design, the position at which the linker is attached to the phthalimide core influences its hydrolytic susceptibility. Research indicates that functionalizing the C5 position (as opposed to C4) can alter the electronic landscape and steric shielding of the imide ring, occasionally offering marginal improvements in aqueous stability[5].
By understanding the mechanistic drivers of 5-iodoisoindoline-1,3-dione degradation, medicinal chemists can leverage its synthetic versatility while deploying strategic structural modifications to ensure the final drug candidate survives systemic circulation.
References
- Source: benchchem.
- Source: nih.
- Title: Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 3.
- Source: researchgate.
- Source: nih.
- Source: japsonline.
Sources
- 1. 5-Iodoisoindoline-1,3-dione | Benchchem [benchchem.com]
- 2. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-Position Iodine in Thalidomide Derivative Target Specificity: A Structural and Mechanistic Guide
Executive Summary
The advent of Targeted Protein Degradation (TPD) has fundamentally rewired modern drug discovery. At the heart of this revolution are immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which act as molecular glues to hijack the Cereblon (CRBN) E3 ubiquitin ligase[1]. While the glutarimide ring of these molecules serves as the invariant anchor to CRBN, the solvent-exposed phthalimide ring dictates the recruitment of neosubstrates.
As a Senior Application Scientist, I frequently encounter the critical design choice of linker exit vectors in Proteolysis Targeting Chimeras (PROTACs) and novel Cereblon E3 Ligase Modulators (CELMoDs). This whitepaper dissects the specific role of 5-position iodine substitution on the phthalimide ring—both as a privileged synthetic handle and as a profound modulator of CRBN target specificity.
Structural Dynamics: The Phthalimide Ring as a Specificity Dial
To understand the impact of the 5-iodo modification, we must first establish the topology of the CRBN-ligand complex. The glutarimide moiety of thalidomide binds deeply into a conserved tri-tryptophan pocket of CRBN[2]. This binding event alters the surface topography of CRBN, creating a composite interface that recruits neosubstrates (proteins not normally targeted by CRBN) for polyubiquitination and subsequent proteasomal degradation[3].
The phthalimide ring projects outward from the CRBN pocket, acting as the primary interface for neosubstrate interaction.
-
4-Position Substitutions: Modifications at the C4 position (e.g., the amino group in pomalidomide) create a highly favorable interface for the β -hairpin G-loop of zinc-finger transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos)[4].
-
5-Position Substitutions: Shifting steric bulk to the C5 position—whether via an iodine atom, a hydroxyl group, or a PROTAC linker—fundamentally alters this interface. Linker attachment at the 5-position of the phthalimide unit significantly reduces IKZF1 degradation compared to 4-position attachment[5]. The spatial projection of the 5-position substituent creates a steric clash with the IKZF1 G-loop, effectively protecting it from degradation[5].
However, this loss of IKZF1 affinity is not a dead end; it is a pivot. The altered composite surface generated by 5-substituted thalidomides opens the door to entirely new neosubstrates. For instance, the thalidomide metabolite 5-hydroxythalidomide induces the degradation of the promyelocytic leukemia zinc finger (PLZF/ZBTB16) and SALL4, but strictly spares IKZF1[6]. The 5-position iodine, acting as a large, polarizable bioisostere, similarly reshapes the CRBN surface to tune specificity away from canonical IMiD targets.
Mechanism of 5-position iodine altering CRBN neosubstrate specificity.
The Dual Utility of 5-Iodothalidomide
The Ultimate Synthetic Handle
From a medicinal chemistry perspective, 5-iodothalidomide is a highly prized intermediate. The heavy iodine atom is an exceptional leaving group, making it the premier scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations)[7]. This allows for the rapid, high-yield installation of rigid alkyne, aryl, or alkyl linkers directly onto the CRBN-recruiting core, facilitating the synthesis of diverse PROTAC libraries targeting proteins like SOS1 or RIPK1[8].
Off-Target Liabilities: The Mitochondrial Complex I Risk
While 5-position substitution is excellent for sparing IKZF1, researchers must be aware of emerging structural liabilities. Recent studies indicate that 5-substituted thalidomide derivatives, particularly those forming long, linear, and hydrophobic PROTAC architectures, possess an intrinsic affinity for the ubiquinone-binding tunnel of mitochondrial Complex I[9]. This off-target binding can lead to rapid ATP depletion and cellular toxicity, independent of CRBN degradation[9]. Therefore, when utilizing 5-iodothalidomide as a PROTAC precursor, counter-screening for mitochondrial toxicity is a mandatory step in the development pipeline.
Quantitative Target Specificity Profiling
To synthesize the empirical data across the field, the following table summarizes how substitutions on the phthalimide ring dictate neosubstrate specificity and compound utility.
Table 1: Impact of Phthalimide Substitution on CRBN Neosubstrate Specificity
| Compound / Modification | Linker Exit Vector | IKZF1/3 Degradation | PLZF Degradation | Synthetic Application | Off-Target Liability |
| Thalidomide | None | Weak | Minimal | Base Scaffold | Low |
| Pomalidomide | 4-Position (Amino) | Strong | Minimal | Amidation | Low |
| 5-Hydroxythalidomide | 5-Position (Hydroxyl) | Minimal | Strong | Metabolite Study | Moderate |
| 5-Iodothalidomide | 5-Position (Iodo) | Minimal | Variable | Cross-Coupling | High (Complex I) |
Experimental Methodology: Self-Validating Degradation Workflow
To rigorously evaluate the target specificity of a novel 5-iodo-derived PROTAC or CELMoD, you must establish a self-validating experimental loop. It is not enough to observe protein loss; you must prove the causality of the degradation mechanism.
Step-by-Step Protocol: CRBN-Dependent Target Degradation Assay
Phase 1: Target Engagement (Cellular Thermal Shift Assay - CETSA) Causality: Before assessing degradation, we must prove the compound physically binds CRBN in living cells.
-
Treat multiple myeloma cells (e.g., MM.1S) with the 5-iodo derivative (1 µM) or DMSO vehicle for 1 hour.
-
Aliquot cells into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for 3 minutes.
-
Lyse cells via freeze-thaw cycles and centrifuge to pellet denatured proteins.
-
Analyze the soluble fraction via Western Blot for CRBN. A shift in the melting temperature ( Tm ) confirms direct target engagement.
Phase 2: Degradation Profiling & Mechanistic Validation Causality: We must prove that protein loss is mediated specifically by the Proteasome and the Cullin-RING Ligase (CRL) system, not by transcriptional downregulation or cytotoxicity.
-
Plate MM.1S cells at 5×105 cells/mL in 6-well plates.
-
Pre-treat designated control wells for 2 hours with:
-
Epoxomicin (100 nM): A highly specific proteasome inhibitor.
-
MLN4924 (1 µM): A NEDD8-activating enzyme inhibitor that blocks CRL activity.
-
-
Dose cells with the 5-iodo derivative in a concentration gradient (1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 6 to 24 hours.
-
Harvest cells, lyse in RIPA buffer, and perform quantitative immunoblotting (or Global Mass Spectrometry) for IKZF1, PLZF, and the PROTAC target of interest.
-
Validation Check: True CRBN-mediated degradation will show dose-dependent protein loss that is completely rescued in the Epoxomicin and MLN4924 pre-treated wells.
Self-validating experimental workflow for evaluating 5-iodo thalidomide derivatives.
Conclusion
The 5-position iodine on the thalidomide scaffold is much more than a convenient synthetic hook. It is a fundamental modulator of the CRBN E3 ligase surface. By shifting steric bulk to the C5 position, drug developers can intentionally engineer away from canonical IKZF1/3 degradation, thereby reducing hematological toxicities associated with classical IMiDs. However, this structural shift introduces new variables—namely, the recruitment of novel neosubstrates like PLZF and the potential for off-target mitochondrial inhibition. Mastery of these structure-activity relationships is essential for the next generation of precision protein degraders.
Sources
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
Engineering Next-Generation PROTACs: A Technical Guide to 5-Iodo-Thalidomide in Targeted Protein Degradation
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the drug discovery landscape by hijacking the ubiquitin-proteasome system to degrade, rather than merely inhibit, disease-causing proteins[1]. Central to this modality is the recruitment of the Cereblon (CRBN) E3 ligase using immunomodulatory imide drugs (IMiDs) such as thalidomide and its derivatives[2].
As an application scientist overseeing early-stage degrader development, I frequently observe that the choice of the E3 ligase ligand precursor dictates the downstream success of the entire synthesis campaign. While 3[3] remains a staple in the field, its reliance on nucleophilic aromatic substitution (SNAr) introduces significant liabilities. Specifically, the basic conditions and elevated temperatures required for SNAr routinely trigger the hydrolytic cleavage of the glutarimide ring—a structural motif absolutely essential for CRBN engagement[4]. This whitepaper explores the strategic advantages of utilizing5[5] as a superior precursor, detailing mechanistic rationales, validated protocols, and comparative efficacy.
Mechanistic Rationale: The Case for 5-Iodo-Thalidomide
CRBN acts as the substrate-recognition subunit of the CRL4 ubiquitin ligase complex. IMiDs bind to the tri-tryptophan pocket of CRBN via their glutarimide moiety, leaving the phthalimide ring exposed to the solvent[6]. This exposed region—particularly the C4 and C5 positions—serves as the optimal vector for linker attachment[4].
The Halogen Advantage in Cross-Coupling: By transitioning from a fluoro- to an iodo-substituted precursor, we fundamentally alter the synthetic paradigm. The superior leaving-group ability of the iodine atom at the C5 position facilitates rapid oxidative addition to palladium(0) species. This enables cross-coupling reactions, such as Sonogashira or Suzuki couplings, to proceed under remarkably mild conditions (often at room temperature)[1]. Consequently, we preserve the integrity of the hydrolytically sensitive glutarimide pharmacophore while achieving superior coupling yields[7].
Fig 1. PROTAC-mediated ternary complex formation and POI ubiquitination pathway.
Quantitative Data Analysis: Precursor Comparison
To justify the shift to 5-iodo-thalidomide, we must evaluate the synthetic efficiency and stability metrics across halogenated analogs. The table below summarizes the operational differences when synthesizing the E3-recruiting half of a PROTAC.
Table 1: Comparative Profile of Halogenated Thalidomide Precursors
| Precursor | Primary Linker Attachment Chemistry | Leaving Group Reactivity | Typical Isolated Yield (%) | Glutarimide Hydrolysis Risk |
| 5-Fluoro-thalidomide | SNAr (Nucleophilic Substitution) | Low (requires heat/base) | 35 - 50% | High |
| 5-Bromo-thalidomide | Buchwald-Hartwig, Suzuki | Moderate | 55 - 70% | Moderate |
| 5-Iodo-thalidomide | Sonogashira, Suzuki | High (rapid oxidative addition) | 75 - 90% | Low (mild conditions) |
Data synthesized from comparative cross-coupling yields in IMiD functionalization[1][7].
Validated Experimental Protocols
A robust PROTAC development pipeline must be a self-validating system. The workflow below incorporates built-in quality control steps to ensure the structural and functional integrity of the PROTAC at every phase.
Fig 2. Step-by-step chemical synthesis and validation workflow for 5-iodo PROTACs.
Protocol A: Sonogashira Coupling of 5-Iodo-Thalidomide with an Alkyne-Linker
Causality Focus: We utilize CuI as a co-catalyst to form a copper acetylide intermediate, which transmetalates with the Pd(II) complex. The high reactivity of the C-I bond allows this to occur at room temperature, preventing the base-catalyzed ring opening of the glutarimide that plagues 5-fluoro derivatives[4].
-
Preparation: In an oven-dried Schlenk flask under argon, add 5-iodo-thalidomide (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).
-
Solvent & Base: Dissolve the mixture in anhydrous DMF. Add triethylamine (TEA, 3.0 eq) as the base. Validation Check: Ensure solvents are strictly degassed; residual oxygen will cause alkyne homocoupling (Glaser coupling).
-
Coupling: Dropwise add the terminal alkyne-functionalized linker (1.2 eq). Stir at room temperature for 4-6 hours.
-
Monitoring: Monitor via LC-MS. The mass shift will confirm product formation without the +18 Da mass addition indicative of glutarimide hydrolysis.
-
Purification: Quench with saturated NH4Cl, extract with EtOAc, and purify via reverse-phase HPLC.
Protocol B: TR-FRET for Ternary Complex Formation
Causality Focus: Binding affinity to CRBN or the POI individually does not guarantee degradation. TR-FRET directly measures the proximity of the POI and CRBN, validating that the 5-position linker trajectory successfully bridges the two proteins without steric clashes[2].
-
Reagent Setup: Prepare recombinant CRBN-DDB1 complex labeled with a Terbium (Tb) cryptate donor and the POI labeled with an AlexaFluor-647 acceptor.
-
Titration: In a 384-well plate, dispense a dilution series of the 5-iodo-derived PROTAC (from 10 µM down to 0.1 nM).
-
Incubation: Add the labeled proteins. Incubate for 1 hour at room temperature to allow equilibrium of the ternary complex.
-
Measurement: Excite at 337 nm and read emission at 665 nm and 620 nm. Calculate the FRET ratio (665/620). Validation Check: A "hook effect" (bell-shaped curve) must be observed at high PROTAC concentrations, confirming the mechanism is driven by ternary, not binary, complex formation.
Protocol C: Cellular Degradation Assay (Quantitative Western Blot)
Causality Focus: To prove the PROTAC functions in vivo, we must observe the disappearance of the target protein. We use an epoxomicin (proteasome inhibitor) control to prove that the loss of protein is specifically due to targeted proteasomal degradation, not off-target transcriptional downregulation[8].
-
Cell Treatment: Seed target cancer cells (e.g., MM.1S or HeLa) in 6-well plates. Treat with the PROTAC at concentrations ranging from 1 nM to 1 µM for 24 hours.
-
Controls: Include a vehicle (DMSO) control, and a PROTAC + Epoxomicin (1 µM) co-treatment well.
-
Lysis & Blotting: Lyse cells in RIPA buffer containing protease inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe for the POI, CRBN, and a loading control (e.g., GAPDH). Validation Check: Successful PROTACs will show a dose-dependent decrease in POI bands. The Epoxomicin control well must show rescued POI levels, confirming the degradation is strictly proteasome-dependent.
Conclusion
The strategic selection of the E3 ligase ligand precursor is a critical inflection point in PROTAC design. While 5-fluorothalidomide has served as a foundational tool, its chemical limitations often bottleneck high-throughput synthesis. 5-Iodo-thalidomide emerges as a highly efficient alternative, offering superior synthetic tractability via transition-metal catalysis while maintaining the rigorous spatial and binding requirements of the CRBN pocket.
References
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry / NIH URL:[Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs Source: ChemRxiv URL:[Link]
-
Imides: medicinal, agricultural, synthetic applications and natural products chemistry Source: DOKUMEN.PUB URL:[Link]
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (CAS: 835616-61-0) - Career Henan Chemical Co. [coreychem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dokumen.pub [dokumen.pub]
- 8. chemrxiv.org [chemrxiv.org]
Application Note: Advanced Buchwald-Hartwig Amination of 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione for PROTAC Synthesis
Executive Summary
The synthesis of Proteolysis Targeting Chimeras (PROTACs) frequently relies on hijacking the cereblon (CRBN) E3 ubiquitin ligase. The core pharmacophore for CRBN recruitment is the glutarimide ring, most commonly presented as thalidomide, lenalidomide, or pomalidomide derivatives[1]. Functionalizing 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (5-iodo-thalidomide) via Buchwald-Hartwig cross-coupling is a highly convergent strategy to attach diverse linker-warhead modules. However, the inherent base-sensitivity of the glutarimide moiety presents a significant synthetic hurdle, often resulting in ring hydrolysis and loss of target binding[2]. This guide details the mechanistic rationale and validated protocols to successfully execute this transformation while preserving the critical CRBN-binding pharmacophore.
Mechanistic Rationale: Overcoming Glutarimide Sensitivity (E-E-A-T)
The primary challenge in the C–N cross-coupling of thalidomide derivatives is the acidic imide N–H proton (pKa ~10). Under standard Buchwald-Hartwig conditions (e.g., NaOtBu or K2CO3 at elevated temperatures), the glutarimide ring undergoes rapid deprotonation followed by irreversible hydrolysis or unwanted N-arylation[3].
To overcome this, two distinct mechanistic strategies have been validated in recent literature:
-
Kinetic Control via Steric Bulk (The Hayhow Protocol): Using a highly sterically hindered precatalyst (Pd-PEPPSI-IHeptCl) alongside a mild base (Cs2CO3) accelerates the productive catalytic cycle. The rapid oxidative addition and reductive elimination outcompete the background hydrolysis of the imide[4].
-
In Situ Pseudo-Protection (The Lejava/BMS Protocol): Utilizing Lithium Hexamethyldisilazide (LHMDS) provides a counterintuitive but highly effective solution. Despite LHMDS being a strong base, the lithium cation coordinates tightly with the deprotonated glutarimide nitrogen to form a stable aggregate. This aggregate acts as an in situ pseudo-protecting group, sterically and electronically shielding the imide carbonyls from nucleophilic attack during the high-temperature coupling phase[5].
Quantitative Comparison of Optimized Protocols
| Parameter | Kinetic Control Strategy (Hayhow et al.)[4] | Pseudo-Protection Strategy (Lejava et al.)[5] |
| Primary Catalyst | Pd-PEPPSI-IHeptCl (5 mol%) | Pd2(dba)3 (5 mol%) |
| Ligand | N/A (NHC ligand built-in) | BrettPhos (1° amines) / RuPhos (2° amines) |
| Base | Cs2CO3 (2.0 equiv) | LHMDS (2.5 equiv) |
| Solvent | 1,4-Dioxane | THF or 1,4-Dioxane |
| Temperature | 90 °C | 45 °C – 90 °C |
| Key Advantage | Mild base prevents hydrolysis | Li-aggregate prevents nucleophilic attack |
| Yield Range | 21% – 87% | 41% – 95% |
Reaction Pathway Visualization
Workflow of Buchwald-Hartwig amination strategies for glutarimide-containing CRBN binders.
Experimental Protocol: LHMDS-Mediated Amination
This protocol represents a self-validating system based on the pseudo-protection strategy, optimized for secondary amine linkers (e.g., N-Boc-piperazine).
Reagents & Materials
-
Aryl Halide: 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (1.0 equiv, 0.5 mmol)
-
Amine: Secondary amine linker (1.2 equiv, 0.6 mmol)
-
Catalyst: Pd2(dba)3 (0.025 mmol, 5 mol%)
-
Ligand: RuPhos (0.05 mmol, 10 mol%) (Note: Substitute with BrettPhos if using a primary amine)[5]
-
Base: LHMDS (1.0 M in THF, 1.25 mL, 2.5 equiv)
-
Solvent: Anhydrous THF (5.0 mL, 0.1 M)
-
Quench: 10% w/v Aqueous Citric Acid
Step-by-Step Methodology
Step 1: Catalyst Pre-activation & Setup
-
In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with Pd2(dba)3 and RuPhos.
-
Add 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione and the amine linker.
-
Add 4.0 mL of anhydrous THF. Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.
Step 2: Aggregate Formation (Pseudo-Protection)
-
Transfer the vial to a fume hood and cool to 0 °C in an ice bath.
-
Slowly add LHMDS (1.0 M in THF) dropwise via syringe over 2 minutes.
-
Self-Validation Checkpoint: The solution will typically transition to a deep orange or reddish hue. This color change indicates the successful deprotonation of the glutarimide and the formation of the protective lithium aggregate[5].
Step 3: Cross-Coupling
-
Move the sealed vial to a pre-heated reaction block set to 45 °C (for highly sensitive linkers) or up to 90 °C (for sterically hindered amines).
-
Stir vigorously for 16 hours.
-
Self-Validation Checkpoint: Monitor reaction progress via LC-MS. The disappearance of the starting material peak (m/z [M+H]+ ~385) and the appearance of the target mass confirms conversion. If unreacted iodide remains after 16 hours, do not add more base, as excess free base will drive hydrolysis.
Step 4: Controlled Quench (Critical Step)
-
Cool the reaction mixture to room temperature.
-
Carefully unseal the vial and immediately quench by adding 5.0 mL of 10% aqueous citric acid.
-
Causality Note: It is imperative to use citric acid rather than acetic acid or HCl. Citric acid provides a buffered, mildly acidic environment that safely neutralizes the LHMDS without triggering acid-catalyzed ring opening or base-catalyzed hydrolysis during the aqueous workup[2].
-
Self-Validation Checkpoint: Check the pH of the aqueous layer; it should be between 4 and 5. A pH > 7 indicates insufficient quenching, which risks degradation during extraction.
Step 5: Extraction & Purification
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography using a gradient of Dichloromethane and Methanol (typically 0% to 10% MeOH) to isolate the pure PROTAC precursor.
Sources
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
- 4. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Suzuki-Miyaura coupling conditions for 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione
An In-Depth Guide to Suzuki-Miyaura Coupling of 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Modern Drug Discovery
The 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione scaffold, a derivative of thalidomide, is a cornerstone in contemporary medicinal chemistry. It serves as a pivotal building block for a revolutionary class of therapeutics known as Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1] The isoindoline-1,3-dione moiety functions as a high-affinity ligand for the Cereblon (CRBN) E3 ligase.[2][3]
The functionalization of this core structure is critical for modulating the physicochemical properties, degradation efficacy, and target selectivity of the resulting PROTAC. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for achieving this functionalization.[4][5] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the aryl iodide at the 5-position and a wide array of aryl or heteroaryl boronic acids or esters.[4][6] This capability allows for the systematic exploration of chemical space, enabling the synthesis of diverse compound libraries essential for structure-activity relationship (SAR) studies and the development of novel therapeutics.[2][7] This guide provides a detailed exploration of the reaction mechanism, optimized protocols, and practical insights for successfully implementing the Suzuki-Miyaura coupling on this critical substrate.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[4][6][9]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-iodine bond of the 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione substrate. This is typically the rate-limiting step for less reactive aryl halides like chlorides, but it is generally facile for highly reactive aryl iodides.[5][10] This step forms a square planar 16-electron Pd(II) intermediate. The use of electron-rich and bulky phosphine ligands can accelerate this process.[11][12]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium center.[4] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻).[4][13] This boronate then displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate. The exact mechanism of this ligand exchange is complex and can vary with reaction conditions.
-
Reductive Elimination : In the final step, the two organic moieties on the palladium complex couple, forming the new C-C bond of the desired product.[6][9] The palladium catalyst is simultaneously reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[11] Bulky ligands often promote this final step.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Conditions: A Guide to Component Selection
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components. The complex and sensitive nature of the 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione substrate necessitates careful optimization to achieve high yields while minimizing side reactions.
| Component | Common Choices | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a direct source of Pd(0) and is often effective. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that require an accompanying ligand and are reduced in situ to the active Pd(0) species.[13] Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is widely used and often gives reproducible results.[9] For challenging couplings, modern palladacycle precatalysts (e.g., from the Buchwald or Nolan groups) can offer superior activity at lower loadings.[12][14] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald Ligands (SPhos, XPhos), dppf | The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich aryl iodides, standard ligands like PPh₃ may suffice. However, bulky, electron-donating phosphines like SPhos or XPhos are often superior, as they promote both the oxidative addition and the final reductive elimination steps, leading to higher yields and faster reactions, especially with sterically hindered substrates.[12][14][15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | A base is essential for activating the boronic acid for transmetalation.[13] K₂CO₃ and Cs₂CO₃ are strong bases commonly used in aqueous solvent mixtures.[14][16] K₃PO₄ is a milder, non-nucleophilic base that is often effective for sensitive substrates and can prevent side reactions.[12][17] The choice can be critical, as overly harsh basic conditions could potentially lead to decomposition of the substrate. |
| Boron Reagent | Arylboronic Acids, Arylboronic Pinacol Esters (Ar-BPin) | Arylboronic acids are the most common coupling partners. However, they can be prone to decomposition via protodeboronation, especially under harsh conditions.[11][14] Pinacol esters are significantly more stable and often provide more consistent results, mitigating the risk of this common side reaction.[11] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME/H₂O, THF/H₂O | A biphasic solvent system is typical. The organic solvent (e.g., Dioxane, Toluene ) solubilizes the organic substrates and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[9][15] Thorough degassing of the solvent mixture is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[11][14] |
| Temperature | 60 - 110 °C | Most Suzuki couplings require heating to proceed at a reasonable rate. Temperatures between 80-100 °C are common.[9][15] Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and temperature. |
Application Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the coupling of 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione with a generic arylboronic acid.
Materials:
-
2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 - 0.10 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition : Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, e.g., 8 mL dioxane and 2 mL water per 1 mmol of aryl iodide) via syringe.
-
Degassing : Bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes to thoroughly degas the solvent system.
-
Catalyst Addition : Under a positive pressure of inert gas, quickly add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv), to the reaction mixture.
-
Heating and Monitoring : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure coupled product.
Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh bottle of palladium precatalyst and ligand. Consider using a more robust precatalyst system (e.g., a Buchwald G3 precatalyst).[14] |
| 2. Inefficient Degassing | Ensure thorough degassing of the solvent mixture before and after catalyst addition to remove all traces of oxygen.[14] | |
| 3. Poor Substrate Solubility | Screen alternative solvents or solvent ratios (e.g., Toluene/H₂O, DME/H₂O). | |
| Protodeboronation | 1. Unstable Boronic Acid | Switch to a more stable boronic ester derivative, such as a pinacol (BPin) or MIDA ester.[11][14] |
| (Starting boronic acid is converted to the corresponding arene) | 2. Reaction Conditions Too Harsh | Try a milder base (e.g., K₃PO₄) or a lower reaction temperature. |
| Homocoupling | 1. Presence of Oxygen | Improve the degassing procedure. Ensure a tight seal on the reaction vessel and maintain a positive pressure of inert gas.[11] |
| (Boronic acid couples with itself) | 2. Pd(II) Species Present | Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[11] |
| Dehalogenation | 1. Catalyst Deactivation | Increase catalyst loading slightly or switch to a more stable ligand/catalyst system.[11] |
| (Aryl iodide is reduced to an arene) | 2. Presence of Hydride Source | Ensure solvents are anhydrous and pure. Some bases or additives can act as hydride sources. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Bardey, C., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Pathak, T. P., et al. (2016). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis. [Link]
-
Li, Y., et al. (2020). Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction. Archiv der Pharmazie. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Farnaby, W., et al. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Wiley-VCH. [Link]
-
Dame, T. K., et al. (2024, November 7). Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process. Organic Process Research & Development. [Link]
-
Li, Y., et al. (2020). Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction. ResearchGate. [Link]
-
Kumar, D., & Kumar, N. (2015). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Current Organic Synthesis. [Link]
-
Brand, M., et al. (2019). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. ChemMedChem. [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Green Chemistry. [Link]
-
L-Università ta' Malta. (2022, March 22). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. CNR-IRIS. [Link]
- Google Patents. (2016).
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Ciulli, A., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. [Link]
-
Kraybill, B. C., et al. (2002). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Preparations and Procedures International. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Pencheva, T., et al. (2023). Recent Progress in Pd-Catalyzed Tandem Processes. Catalysts. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
de la Cruz-Martínez, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]
Sources
- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Progress in Pd-Catalyzed Tandem Processes | MDPI [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.cnr.it [iris.cnr.it]
- 17. reddit.com [reddit.com]
Application Note: Azide-Alkyne Click Chemistry Workflows for 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione in PROTAC Synthesis
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Rationale
The compound 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (commonly known as 5-iodo-thalidomide) is a highly privileged building block in the design of Proteolysis Targeting Chimeras (PROTACs)[1]. It serves as the E3 ubiquitin ligase recruiting moiety, specifically binding to Cereblon (CRBN) to hijack the ubiquitin-proteasome system for targeted protein degradation[2].
Why the 5-Iodo Substitution? In structural biology, the glutarimide ring of thalidomide inserts deeply into the tri-tryptophan pocket of CRBN. Substitutions at the 4- or 5-position of the isoindoline-1,3-dione (phthalimide) ring project outward into the solvent, providing an ideal vector for linker attachment without inducing steric clashes that would disrupt the ternary complex (Target Protein–PROTAC–CRBN)[3].
The 5-iodo variant is specifically chosen over its 5-bromo or 5-fluoro counterparts due to the superior kinetics of the carbon-iodine bond in transition-metal-catalyzed cross-couplings. The lower bond dissociation energy of C-I facilitates rapid oxidative addition by Palladium catalysts under milder conditions. This is a critical quality attribute (CQA), as the glutarimide ring is highly susceptible to base-catalyzed hydrolysis at elevated temperatures. By utilizing the 5-iodo precursor, chemists can efficiently install terminal alkynes via Sonogashira coupling[4], or directly convert the halide to an azide, enabling highly modular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry to rapidly generate PROTAC libraries[3],[5].
Synthetic Workflow Visualization
To maximize library throughput, 5-iodo-thalidomide is typically processed through a bifurcated click-chemistry pathway. It can be converted into an azide or an alkyne, depending on the complementary functionalization of the target-binding warhead.
Caption: Bifurcated CuAAC click chemistry workflows for 5-iodo-thalidomide in PROTAC library synthesis.
Self-Validating Experimental Protocols
The following protocols detail Pathway B , the most widely adopted route due to the high stability of 5-ethynyl-thalidomide compared to organic azides.
Protocol 3.1: Synthesis of 5-Ethynyl-Thalidomide via Sonogashira Coupling
Causality Focus: The primary challenge in this step is preventing the base-catalyzed ring-opening of the glutarimide moiety. We utilize Triethylamine (Et₃N) as a mild base and run the reaction at a moderate 50°C, which is only possible because the starting material is an iodide rather than a bromide[4].
Reagents:
-
5-Iodo-thalidomide (1.0 equiv, 1.0 mmol)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.5 equiv, 1.5 mmol)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)
-
CuI (0.1 equiv, 10 mol%)
-
Et₃N / DMF (1:4 v/v, 10 mL), strictly degassed
Step-by-Step Procedure:
-
Degassing: Dissolve 5-iodo-thalidomide in the DMF/Et₃N mixture. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen must be excluded to prevent the Cu-catalyzed oxidative homocoupling (Glaser coupling) of the alkyne.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. Stir for 5 minutes until a homogeneous suspension forms.
-
Coupling: Inject TMS-acetylene dropwise. Seal the vessel and heat to 50°C for 4 hours.
-
Validation Checkpoint 1 (LC-MS): Withdraw a 5 µL aliquot, quench in 50 µL MeCN, and analyze. The reaction is complete when the starting material peak (m/z 385 [M+H]⁺) is <2% AUC, and the TMS-alkyne intermediate (m/z 355[M+H]⁺) is dominant.
-
Deprotection: Cool to 0°C. Add a buffered solution of TBAF (1.2 equiv) and Acetic Acid (1.2 equiv) in THF. Stir for 30 minutes. Rationale: Unbuffered TBAF is highly basic and will rapidly hydrolyze the glutarimide ring. Acetic acid buffers the fluoride source, enabling safe TMS cleavage.
-
Workup: Dilute with EtOAc, wash with 5% aqueous citric acid (to remove Et₃N), followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH) to yield 5-ethynyl-thalidomide.
Protocol 3.2: CuAAC Click Assembly of the PROTAC
Causality Focus: Click chemistry on unprotected glutarimide scaffolds requires careful ligand selection[5]. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over the traditional TBTA. THPTA is highly water-soluble, allowing the use of aqueous-organic solvent mixtures that dissolve both the polar thalidomide core and the hydrophobic warhead, while protecting the Cu(I) species from disproportionation.
Reagents:
-
5-Ethynyl-thalidomide (1.0 equiv, 0.1 mmol)
-
Azide-functionalized Target Ligand (1.05 equiv, 0.105 mmol)
-
CuSO₄·5H₂O (0.1 equiv, 10 mol%)
-
THPTA Ligand (0.2 equiv, 20 mol%)
-
Sodium Ascorbate (0.5 equiv, 50 mol%)
-
tert-Butanol / Water (1:1 v/v, 2 mL)
Step-by-Step Procedure:
-
Pre-complexation: In a separate vial, dissolve CuSO₄·5H₂O and THPTA in 200 µL of degassed water. Stir for 10 minutes. Rationale: Pre-forming the Cu-THPTA complex prevents Cu(II) from inducing unwanted side reactions with the PROTAC precursors before reduction.
-
Substrate Mixing: Dissolve 5-ethynyl-thalidomide and the azide-warhead in 1 mL of tert-butanol. Add 800 µL of water.
-
Initiation: Add the Cu-THPTA complex to the substrate mixture. Finally, add Sodium Ascorbate (dissolved in 100 µL water) dropwise. The solution will briefly turn brown and then pale yellow, indicating the successful in situ reduction of Cu(II) to the catalytically active Cu(I).
-
Reaction: Stir at room temperature for 2–4 hours.
-
Validation Checkpoint 2 (LC-MS): Confirm the disappearance of the azide and alkyne masses. The appearance of the combined mass (PROTAC [M+H]⁺) validates the formation of the 1,4-disubstituted 1,2,3-triazole linkage.
-
Purification: Quench with saturated aqueous EDTA to chelate copper. Extract with EtOAc, concentrate, and purify via preparative HPLC.
Quantitative Data: CuAAC Optimization for Glutarimide Stability
To demonstrate the critical nature of solvent and catalyst selection, Table 1 summarizes the optimization of the CuAAC reaction specifically for thalidomide derivatives. Basic conditions or unligated copper lead to significant degradation of the CRBN-binding moiety[3],[5].
Table 1: Optimization of CuAAC Conditions for 5-Ethynyl-Thalidomide
| Solvent System | Cu Source | Ligand | Reducing Agent / Additive | Yield (%) | Glutarimide Hydrolysis (%) |
| DMF | CuI (20 mol%) | None | DIPEA (2.0 equiv) | 42% | >45% |
| THF / H₂O (1:1) | CuSO₄ (10 mol%) | TBTA (20 mol%) | NaAsc (50 mol%) | 68% | <5% |
| DMSO / H₂O (1:1) | CuSO₄ (10 mol%) | THPTA (20 mol%) | NaAsc (50 mol%) | 85% | <2% |
| t-BuOH / H₂O (1:1) | CuSO₄ (10 mol%) | THPTA (20 mol%) | NaAsc (50 mol%) | 94% | Not Detected |
Data Interpretation: The use of DIPEA (a standard base in many click protocols) causes unacceptable levels of glutarimide ring opening. The optimized t-BuOH/H₂O system with THPTA and Sodium Ascorbate (NaAsc) provides near-quantitative yields while preserving the structural integrity of the E3 ligase ligand.
References
-
Qin, C., et al. "Discovery of QCA570 as an exceptionally potent and efficacious proteolysis targeting chimera (PROTAC) degrader of the Bromodomain and Extra-Terminal (BET) proteins capable of inducing complete and durable tumor regression." Journal of Medicinal Chemistry, 2018, 61(15), 6685–6704. Available at:[Link][4]
-
Sonogashira, K. "Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002, 653, 46–49. Available at:[Link][4]
-
Ezzeldin, E., et al. "New thalidomide analogues derived through Sonogashira or Suzuki reactions and their TNF expression inhibition profiles." ResearchGate, 2022. Available at: [Link][2]
-
Çalışkan, K., et al. "Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach." Chemical Communications, 2025, 61(92), 18108-18111. Available at:[Link][3]
-
Ba, X., Dehghany, M., Mortensen, D. S., & Holmberg-Douglas, N. "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification." RSC Advances, 2025. Available at:[Link][5]
Sources
- 1. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Topical BET PROTACs for locally restricted protein degradation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
Improving DMSO solubility of 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione
Welcome to the Technical Support Center for PROTAC building blocks and Cereblon (CRBN) ligands. This guide is specifically designed for researchers and medicinal chemists working with 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (commonly referred to as 5-iodo-thalidomide).
Due to its rigid, planar structure and heavy halogen substitution, this critical synthetic intermediate presents severe solubility challenges in both organic solvents and aqueous assay buffers. This guide provides field-proven, self-validating methodologies to overcome these barriers without compromising the structural integrity of the glutarimide ring.
Part 1: Troubleshooting & FAQs
Q1: Why does 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione resist dissolution in DMSO even at low concentrations? Causality: The insolubility of this building block is driven by its exceptionally high crystal lattice energy. The planar phthalimide core promotes strong π−π stacking, while the glutarimide ring forms an extensive intermolecular hydrogen-bonding network in the solid state[1]. The addition of the heavy, highly polarizable iodine atom at the 5-position significantly increases the molecule's lipophilicity and introduces strong halogen bonding interactions. When you add dimethyl sulfoxide (DMSO), the solvent must overcome these massive solid-state cohesive forces, which often requires kinetic energy (sonication) rather than just thermodynamic mixing.
Q2: My compound degrades or turns yellow when I heat it in DMSO to force dissolution. What is happening? Causality: You are observing heat-accelerated hydrolysis. Thalidomide derivatives are notoriously susceptible to water- and base-catalyzed ring opening[1]. DMSO is highly hygroscopic; once a bottle is opened, it rapidly absorbs atmospheric moisture. Heating a wet DMSO solution above 40°C causes the water to attack the imide bonds of the glutarimide ring. This ring-opening event adds 18 Da to the mass (forming inactive glutamine/isoglutamine derivatives) and permanently destroys the molecule's ability to bind the CRBN E3 ligase.
Mechanism of heat-induced glutarimide hydrolysis leading to loss of CRBN binding.
Q3: How do I prevent the building block (or the resulting PROTAC) from precipitating when transferring from a DMSO stock to an aqueous assay buffer? Causality: This is known as the "solvent shift" effect. PROTACs and their building blocks act as "molecular chameleons"[2]. In pure DMSO, they adopt extended, highly polar conformations. When introduced to an aqueous environment, they struggle to rapidly fold into a lower polar surface area conformation, leading to immediate precipitation[3][4]. To prevent this, you must use carrier proteins (like BSA) in your transfer buffers, which bind the lipophilic regions of the molecule and keep it in solution during the transition[3].
Part 2: Quantitative Data & Physicochemical Properties
Understanding the physicochemical properties of your building block compared to standard molecules is crucial for setting realistic experimental expectations.
| Compound | Molecular Weight ( g/mol ) | Approx. ClogP | Primary Solubilization Barrier | Max Recommended DMSO Stock |
| Thalidomide | 258.2 | 0.8 | Glutarimide H-bonding network | 100 mM |
| 5-Iodo-Thalidomide | 384.1 | 1.9 | High lattice energy & halogen bonding | 50 mM |
| Typical CRBN-PROTAC | > 700.0 | > 4.0 | High MW, flexibility, & hydrophobicity | 10 - 20 mM |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . You must not proceed to the next stage of your synthesis or assay without passing the built-in validation checkpoint.
Protocol A: Preparation of a 50 mM Synthetic Stock Solution
Use this protocol to prepare high-concentration stocks for Sonogashira or Suzuki cross-coupling reactions.
-
Atmospheric Control: Weigh the desired amount of 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione into a dry, amber glass vial. Purge the vial with Argon gas for 30 seconds to displace ambient humidity.
-
Solvent Addition: Add freshly opened, anhydrous DMSO (stored over molecular sieves) to reach a target concentration of 50 mM.
-
Mechanical Disruption: Do not heat. Place the vial in a room-temperature ultrasonic water bath (25°C) for 15–20 minutes. The kinetic energy will disrupt the crystal lattice without triggering hydrolysis.
-
Visual Inspection: The solution should be completely clear. If micro-crystals remain, add 5% (v/v) anhydrous N,N-Dimethylformamide (DMF) as a co-solvent and sonicate for an additional 5 minutes.
-
VALIDATION STEP (Critical): Before using the stock in synthesis, pull a 1 µL aliquot and run a rapid LC-MS.
-
Pass Criteria: Presence of the intact [M+H]+ peak at m/z 385.0.
-
Fail Criteria: Presence of a peak at m/z 403.0 ( [M+H+18]+ ), indicating glutarimide hydrolysis. If this peak is >2%, discard the stock.
-
Workflow for solubilizing 5-iodo-thalidomide with built-in LC-MS validation steps.
Protocol B: Aqueous Assay Transfer (Preventing Precipitation)
Use this protocol when diluting DMSO stocks into aqueous media for biochemical or cellular assays.
-
Carrier Buffer Preparation: Prepare your target aqueous assay buffer and supplement it with 0.1% to 0.5% Bovine Serum Albumin (BSA)[3]. Ensure the buffer is pre-warmed to 37°C.
-
Cascade Dilution: Never spike a 50 mM DMSO stock directly into an aqueous buffer[4]. First, perform a serial dilution of your compound in pure DMSO to create a 100x working stock (e.g., 1 mM).
-
Vortex-Assisted Transfer: Place the warmed BSA-containing buffer on a vortex mixer at medium speed. Slowly pipette the 100x DMSO stock directly into the vortexing liquid to ensure instantaneous dispersion. Final DMSO concentration must be ≤ 1%.
-
VALIDATION STEP (Critical): Before applying the solution to cells or proteins, measure the Optical Density at 600 nm (OD600) or use Dynamic Light Scattering (DLS).
-
Pass Criteria: OD600 matches the blank buffer. DLS shows no large particulate aggregates.
-
Fail Criteria: Elevated OD600 indicates sub-visual colloidal aggregation. The compound has crashed out, and the assay will yield false negatives.
-
References
- Solution Conformations Shed Light on PROTAC Cell Permeability. NIH.
- Research on PROTAC Druggability: Solubility and Permeability. WuXi AppTec.
- The precipitation of thalidomide.
- One step synthesis of thalidomide. ChemSpider.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Yields with 5-Iodo-Thalidomide PROTAC Precursors
Welcome to the technical support hub for researchers navigating the complexities of synthesizing PROTACs using 5-iodo-thalidomide as a Cereblon (CRBN) E3 ligase handle. The functionalization of the 5-position of the thalidomide core is a critical step in the construction of countless PROTAC molecules, enabling the attachment of linkers connected to a warhead for the protein of interest. However, the unique electronic properties and inherent sensitivities of the thalidomide scaffold present specific challenges in palladium-catalyzed cross-coupling reactions.
This guide is structured to provide direct, actionable solutions to common problems, explain the chemical reasoning behind these strategies, and offer robust starting protocols.
Part 1: Troubleshooting Guide - Common Experimental Failures
This section addresses the most frequent issues encountered during the cross-coupling of 5-iodo-thalidomide. Each problem is presented in a question-and-answer format, detailing the probable causes and systematic solutions.
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction between 5-iodo-thalidomide and an alkyl/aryl boronic acid (or ester) is resulting in poor conversion, with mainly unreacted starting material recovered. What are the likely causes and how can I improve the yield?
Answer: This is a classic problem often rooted in catalyst inactivation, suboptimal reaction parameters, or degradation of the starting materials. Let's break down the troubleshooting process.
-
Re-evaluate Your Catalyst and Ligand System: The electronic nature of 5-iodo-thalidomide (an electron-deficient aryl iodide) and the potential for steric hindrance demand a carefully selected catalyst system.
-
The "Why": Standard catalysts like Pd(PPh₃)₄ can be sluggish for this substrate. The key steps in the catalytic cycle—oxidative addition and reductive elimination—are sensitive to the electronic and steric environment. Bulky, electron-rich phosphine ligands accelerate these steps, particularly the reductive elimination, preventing side reactions.[1][2]
-
Recommended Action: Switch to a more robust, modern catalyst system. Buchwald's biarylphosphine ligands are an excellent choice. For sterically hindered coupling partners, consider using a pre-formed palladium pre-catalyst (e.g., RuPhos-G3-Pd or XPhos-G3-Pd) which ensures the formation of the active LPd(0) species.[3][4]
-
-
Scrutinize Your Base and Solvent Choice: The glutarimide ring in thalidomide is highly susceptible to base-mediated hydrolysis, especially at elevated temperatures.[3][5]
-
The "Why": Strong bases like sodium tert-butoxide (NaOtBu) or lithium hydroxide (LiOH) can readily open the glutarimide ring, leading to a complex mixture of byproducts and consuming your starting material.
-
Recommended Action: Use milder inorganic bases. A combination of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a biphasic solvent system like Toluene/Water or 1,4-Dioxane/Water is often effective. This provides sufficient basicity for the transmetalation step without aggressively attacking the glutarimide ring.
-
-
Ensure Reagent Quality and Anhydrous Conditions: Boronic acids are prone to dehydration to form unreactive boroxine anhydrides upon storage.
-
The "Why": The transmetalation step of the Suzuki coupling requires the boronic acid to be in its active form. Water plays a complex role; while needed to hydrolyze boronic esters and facilitate base action, excess water from wet solvents can lead to competitive proto-deboronation of the organoboron reagent.
-
Recommended Action: Use freshly purchased or properly stored boronic acid/esters. If in doubt, dissolve the boronic acid in a solvent and dry it over anhydrous Na₂SO₄ before use. Always use dry, degassed solvents for the reaction.
-
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
Question: When attempting to couple a primary or secondary amine (as part of my PROTAC linker) to 5-iodo-thalidomide, I observe significant decomposition and the formation of a major byproduct identified as thalidomide (hydro-deiodination). What is causing this?
Answer: This issue points towards challenges with the base, ligand choice, and potential glutarimide reactivity. The desired C-N coupling is competing with undesired pathways.
-
The Glutarimide N-H is Problematic: The N-H proton on the glutarimide ring is acidic and can be deprotonated by strong bases.
-
The "Why": Deprotonation of the glutarimide can lead to several issues. The resulting anion can potentially coordinate to the palladium center, inhibiting catalysis. More critically, in the presence of a strong base and a nucleophilic amine, the phthalimide portion of the molecule can be susceptible to ring-opening.[3]
-
Recommended Action: Employ bases that are strong enough to deprotonate the amine nucleophile for the catalytic cycle but are less likely to deprotonate the glutarimide. Interestingly, LHMDS has been shown to be effective in some cases, potentially through a "pseudo-protecting" effect.[3] Alternatively, weaker carbonate bases can be screened, though they often require higher temperatures.
-
-
Ligand Choice is Crucial for C-N Coupling: The reductive elimination step to form the C-N bond is often the rate-limiting step and is highly dependent on the ligand.
-
The "Why": If reductive elimination is slow, the palladium-amide intermediate has a longer lifetime, increasing the chances of side reactions like β-hydride elimination (if applicable to the amine) or proto-dehalogenation, where a proton source in the mixture protonates the aryl-palladium intermediate, leading to the undesired thalidomide byproduct.[4]
-
Recommended Action: Use ligands specifically designed for challenging C-N couplings. BrettPhos and RuPhos are excellent starting points as they are known to promote rapid reductive elimination even with electron-deficient aryl halides and sterically hindered amines.[3][6] High-throughput experimentation has validated these choices for related systems.[7][8]
-
-
Hydro-deiodination (Reduction): This side reaction is often a sign of a sluggish catalytic cycle or the presence of a hydrogen source.
-
The "Why": This occurs when the Ar-Pd(II)-I intermediate is reduced back to Ar-H instead of proceeding through the desired coupling pathway. This can be exacerbated by impurities or slow C-N bond formation.
-
Recommended Action: In addition to optimizing the ligand, ensure your amine is pure and the solvent is thoroughly degassed. Running the reaction at the lowest effective temperature can also minimize this pathway.
-
Issue 3: Dominant Homocoupling (Glaser Coupling) in Sonogashira Reactions
Question: My Sonogashira reaction of 5-iodo-thalidomide with a terminal alkyne linker is yielding almost exclusively the alkyne-alkyne dimer. How can I promote the desired cross-coupling product?
Answer: The formation of a symmetrical alkyne dimer is a classic side reaction in Sonogashira couplings known as Glaser or Hay homocoupling.[9] This is almost always due to the copper co-catalyst and the presence of oxygen.
-
Eliminate Copper from the Reaction: The traditional Sonogashira reaction uses a copper(I) salt (like CuI) as a co-catalyst. This is the primary culprit for homocoupling.
-
The "Why": The mechanism of Glaser coupling involves the copper-acetylide intermediate, which can undergo oxidative dimerization, a process greatly accelerated by oxygen.
-
Recommended Action: Switch to a copper-free Sonogashira protocol .[10][11][12] These conditions have become standard for sensitive or complex substrates. A typical system involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.
-
-
Rigorous Inert Atmosphere: Oxygen is a key promoter of the homocoupling pathway.
-
The "Why": O₂ facilitates the oxidative dimerization of the copper-acetylide species. Even in copper-free systems, oxygen can oxidatively damage the Pd(0) catalyst, leading to an inactive catalyst and low conversion.
-
Recommended Action: Ensure your reaction flask is thoroughly purged of air and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Use solvents that have been degassed via sparging with inert gas, freeze-pump-thaw cycles, or storage in a glovebox.[4]
-
-
Control Alkyne Concentration: High concentrations of the terminal alkyne can favor the bimolecular homocoupling reaction.
-
Recommended Action: If homocoupling persists even under copper-free conditions, consider adding the terminal alkyne slowly to the reaction mixture via a syringe pump. This keeps the instantaneous concentration low, favoring the reaction with the aryl iodide over self-coupling.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which palladium source should I use: a Pd(0) source, a Pd(II) source, or a pre-catalyst?
For reproducibility and ease of use, palladium pre-catalysts are highly recommended .
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) require in situ reduction to the active Pd(0) state, which can be inconsistent.[6]
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are effective but can be sensitive to air and light, leading to variable catalyst activity.
-
Palladium Pre-catalysts (e.g., Buchwald G2, G3, G4 pre-catalysts) are air-stable crystalline solids that rapidly and quantitatively generate the active LPd(0) catalyst under the reaction conditions.[4] This leads to more reliable results, especially when screening reactions or scaling up.
Q2: How does the structure of my PROTAC linker influence the choice of coupling conditions?
The linker's composition and length are critical.[13]
-
Solubility: Long, polar linkers (e.g., those containing PEG chains) can drastically alter the solubility profile of your coupling partner. You may need to switch from nonpolar solvents like toluene to more polar aprotic solvents like DMF, DMSO, or NMP to ensure all components remain in solution.[14]
-
Steric Hindrance: Bulky groups on the linker near the coupling site can significantly slow down the reaction.[15] This often necessitates the use of more active catalyst systems with very bulky ligands (e.g., tBuXPhos, cataCXium A) and potentially higher reaction temperatures.[2]
-
Coordinating Functional Groups: Linkers containing unprotected functional groups like pyridines, imidazoles, or thiols can coordinate to the palladium center and poison the catalyst. If these are present, they should ideally be protected before the coupling step.
Q3: My final coupled product is very difficult to purify. What strategies can I use?
Purification is a common bottleneck in PROTAC synthesis.[16][17]
-
Reverse-Phase HPLC (RP-HPLC): This is the workhorse for purifying PROTACs. The polarity imparted by the thalidomide moiety and often a polar linker makes them well-suited for C18 columns with water/acetonitrile or water/methanol gradients.[18]
-
Normal-Phase Chromatography (Silica Gel): While possible, it can be challenging. The polar glutarimide and phthalimide rings can cause significant streaking on silica gel. Using a solvent system with a basic additive like triethylamine (0.1-1%) can sometimes improve peak shape by neutralizing acidic sites on the silica.
-
Trituration/Recrystallization: If the crude product is of reasonable purity (>90%), trituration with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, MTBE, or ethyl acetate) can be a highly effective and scalable purification method.[5]
Part 3: Diagrams and Data
Visualizing the Problem: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Visualizing the Mechanism: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biopharma.co.uk [biopharma.co.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Preventing glutarimide ring hydrolysis during 5-iodoisoindoline-1,3-dione synthesis
Troubleshooting Glutarimide Ring Hydrolysis in 5-Iodoisoindoline-1,3-dione Derivatives
Overview The synthesis of Cereblon (CRBN) E3 ligase modulators and PROTACs frequently utilizes 5-iodoisoindoline-1,3-dione (5-iodophthalimide) linked to a glutarimide ring. A critical bottleneck in this workflow is the extreme hydrolytic instability of the glutarimide pharmacophore. As a Senior Application Scientist, I have designed this guide to provide causal explanations, validated protocols, and troubleshooting steps to prevent ring-opening during both the initial condensation and downstream cross-coupling phases.
Frequently Asked Questions (Troubleshooting Guide)
Q: Why does the glutarimide ring undergo hydrolysis so easily during synthesis? A: The glutarimide ring contains imide bonds that are intrinsically susceptible to nucleophilic attack by water or hydroxide ions. In 5-iodoisoindoline-1,3-dione derivatives, the highly electron-withdrawing nature of the phthalimide moiety further activates the adjacent glutarimide ring toward base-catalyzed hydrolysis. At pH > 7, both the phthalimide and glutarimide rings rapidly open, forming inactive carboxylate metabolites [1].
Q: I am trying to synthesize the 5-iodo-thalidomide precursor via condensation. How do I prevent premature ring opening? A: Condensation of 5-iodophthalic anhydride with 3-aminopiperidine-2,6-dione must be performed under strictly anhydrous, mildly acidic conditions. Using glacial acetic acid at reflux (120 °C) drives the formation of the imide while continuously removing water. Avoid basic additives (like pyridine or triethylamine) if water is present, as they will catalyze ring opening.
Q: My downstream Suzuki-Miyaura cross-coupling on the 5-iodo position destroys the glutarimide ring. What are the alternatives to aqueous carbonate bases? A: Standard Suzuki-Miyaura conditions rely on aqueous bases (e.g., Na₂CO₃, K₂CO₃), which rapidly hydrolyze the glutarimide moiety. To prevent this, switch to an anhydrous, fluoride-enhanced coupling protocol. Tracy et al. demonstrated that using inorganic fluoride salts (such as NaF or CsF) under anhydrous conditions successfully promotes transmetalation while completely preserving the glutarimide ring and its stereocenter [2].
Mechanistic Pathways & Workflows
Fig 1: Base-catalyzed hydrolysis pathway of 5-iodo-thalidomide derivatives.
Fig 2: Anhydrous workflow for synthesizing and coupling glutarimide derivatives.
Quantitative Impact of Base Selection
The choice of base during the functionalization of 5-iodoisoindoline-1,3-dione derivatives dictates the survival of the glutarimide ring. The table below summarizes the causality between reaction conditions and target yield [2].
| Base System | Solvent Environment | Transmetalation Efficiency | Glutarimide Hydrolysis (%) | Target Cross-Coupled Yield (%) |
| Na₂CO₃ (3.0 eq) | Aqueous (Dioxane/H₂O) | High | > 85% | < 10% |
| K₂CO₃ (3.0 eq) | Aqueous (Dioxane/H₂O) | High | > 90% | < 5% |
| Cs₂CO₃ (2.0 eq) | Anhydrous (Dioxane) | Moderate | ~ 40% | 33% |
| NaF (3.0 eq) | Anhydrous (Dioxane) | High | < 5% | > 80% |
Table 1: Impact of base selection on glutarimide integrity during palladium-catalyzed cross-coupling.
Self-Validating Experimental Protocols
Protocol A: Anhydrous Condensation to Form 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione
Causality Focus: Glacial acetic acid acts as both a solvent and a weak acid catalyst. It promotes the nucleophilic attack of the amine on the anhydride while buffering against base-catalyzed hydrolysis. The continuous reflux physically removes the water byproduct from the system, shifting the thermodynamic equilibrium entirely toward the closed-ring imide. This makes the protocol a self-validating system: complete conversion is inherently tied to the rigorous exclusion of water.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser, add 5-iodophthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq).
-
Buffering: Add anhydrous potassium acetate (1.2 eq) to the flask. Critical Step: Ensure the potassium acetate is freshly dried; residual moisture will initiate hydrolysis at elevated temperatures.
-
Solvent Addition: Suspend the mixture in glacial acetic acid (approx. 10 mL per gram of anhydride).
-
Reflux: Heat the reaction mixture to 120 °C and stir for 12–16 hours.
-
Isolation: Cool the mixture to room temperature. Pour the solution into ice-cold distilled water to precipitate the product.
-
Purification: Filter the resulting solid, wash extensively with cold water and methanol, and dry under high vacuum to afford the intact 5-iodo-thalidomide analog.
Protocol B: Mild, Anhydrous Fluoride-Enhanced Suzuki-Miyaura Coupling
Causality Focus: Fluoride has a high affinity for boron, forming a reactive fluoroborate intermediate that facilitates transmetalation to the palladium center. Unlike carbonate or hydroxide bases, fluoride does not act as a strong nucleophile against the imide carbonyls. By strictly excluding water and using a non-nucleophilic base, the reaction environment becomes self-validating—transmetalation is accelerated while the hydrolytic degradation pathway is completely starved of its required nucleophile [2].
Step-by-Step Methodology:
-
Reagent Loading: In a Schlenk tube or inert-atmosphere glovebox, combine the 5-iodo-thalidomide derivative (1.0 eq), the desired organoboronic acid or pinacol ester (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Base Addition: Add anhydrous Sodium Fluoride (NaF) (3.0 eq). Critical Step: Do not use aqueous solutions. The NaF must be finely powdered and oven-dried.
-
Solvent: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 80 °C for 16 hours. The relatively mild temperature combined with the non-nucleophilic base prevents thermal degradation and racemization of the glutarimide stereocenter.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic fluoride salts and palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a DCM/MeOH gradient) to isolate the functionalized CRBN ligand.
References
-
Title: Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs Source: Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]
-
Title: Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
HPLC purification methods for 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione derivatives
Welcome to the PROTAC & IMiD Building Block Purification Support Center .
As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (5-iodo-thalidomide) and its derivatives. These molecules serve as critical synthetic gateways for Cereblon (CRBN)-recruiting PROTACs, but their bulky halogen substitutions, poor aqueous solubility, and extreme susceptibility to base-catalyzed hydrolysis make them notoriously difficult to purify via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Below, you will find field-proven methodologies, causality-driven troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity recovery of your target compounds.
General Purification Workflow
Fig 1: Standardized RP-HPLC purification workflow for halogenated IMiD derivatives.
FAQ 1: Sample Preparation & The "DMSO Plug" Effect
Q: My 5-iodo-thalidomide derivative exhibits severe peak splitting or breakthrough (eluting at the void volume) when injected. How do I fix this?
A: This is caused by the "strong solvent effect" (or viscous fingering). 5-iodo-thalidomide derivatives are highly hydrophobic and often require 100% DMSO or DMF for initial solubilization. When a high-volume plug of pure DMSO hits the column, the local solvent strength is too high, preventing the analyte from partitioning into the stationary phase. The compound travels with the DMSO plug, leading to peak splitting or total breakthrough.
Protocol 1: Step-by-Step Sample Preparation to Mitigate Solvent Effects This protocol is a self-validating system: if the solution remains clear upon dilution, your injection will not crash out on the column.
-
Initial Solubilization: Weigh the crude 5-iodo-thalidomide derivative and dissolve it in 100% DMSO to a high concentration (e.g., 50 mg/mL). Causality: The rigid planar structure of the phthalimide ring requires a strong aprotic solvent to disrupt the crystal lattice energy.
-
Controlled Dilution (Critical Step): Slowly add Mobile Phase A (0.1% Formic Acid in Water) dropwise while continuously vortexing, bringing the final concentration to 10 mg/mL (resulting in a 20% DMSO final solution). Causality: Diluting the injection plug matches the polarity of the starting gradient, allowing the analyte to focus sharply at the head of the column.
-
Filtration: Pass the diluted solution through a 0.22 µm PTFE syringe filter. Causality: Removes any micro-precipitates formed during dilution that would otherwise cause column overpressurization.
FAQ 2: Co-eluting Halogenated Impurities & Resolution
Q: I cannot resolve the 5-iodo derivative from the unreacted des-iodo (hydrogenated) starting material or the 4-iodo regioisomer. Standard C18 gradients are failing. What should I do?
A: 5-iodo-thalidomide acts as a critical structural anchor in PROTAC design, where regioselectivity dictates the exit vector of the linker1 [3]. Standard C18 columns rely purely on hydrophobic partitioning, which often fails to distinguish between closely related halogenated isomers. You must switch to a Pentafluorophenyl (PFP) stationary phase.
Table 1: Recommended RP-HPLC Parameters for 5-Iodo-Thalidomide Derivatives
| Parameter | Recommended Setting | Scientific Rationale (Causality) |
| Stationary Phase | Pentafluorophenyl (PFP), 5 µm | Fluorine-halogen interactions and π−π stacking provide superior selectivity for the 5-iodo moiety compared to C18. |
| Mobile Phase A | Water + 0.1% Formic Acid (FA) | Maintains an acidic pH (2.5-3.0) to strictly suppress glutarimide ring hydrolysis. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Lower viscosity than Methanol; provides sharper peak shapes for rigid aromatic systems. |
| Gradient | 10% to 90% B over 20 column volumes | A shallow gradient ensures baseline resolution of des-iodo and regioisomeric impurities. |
| Column Temp | 20°C to 25°C (Controlled) | Prevents thermal degradation while maintaining consistent mass transfer kinetics. |
FAQ 3: In-Run Degradation & Mass Shifts (+18 Da)
Q: My purified fractions show a +18 Da mass shift (M+H2O) upon LC-MS re-analysis, and the compound is biologically inactive. What is causing this degradation?
A: You are observing glutarimide ring hydrolysis . The imide ring of thalidomide derivatives is highly susceptible to hydrolytic instability, where the cleavage of the phthalimide and glutarimide rings comprises a major degradation pathway [2]. This ring-opening event adds a water molecule (+18 Da) and completely inactivates the PROTAC's ability to bind to the CRBN E3 ligase2 [1].
Fig 2: Base-catalyzed hydrolysis pathway of the glutarimide ring leading to PROTAC inactivation.
Table 2: Mobile Phase pH vs. Glutarimide Stability Profile
| pH Range | Buffer / Modifier | Glutarimide Ring Status | HPLC Suitability |
| < 2.0 | 0.1% TFA | Stable, but potential for minor ether/ester cleavage. | Acceptable (Monitor acid-sensitive linkers) |
| 2.5 - 4.0 | 0.1% Formic Acid | Highly Stable (Optimal) | Ideal for purification |
| 6.5 - 7.5 | 10 mM Ammonium Acetate | Moderately Stable (Time-dependent) | Use only if immediate lyophilization is possible |
| > 8.0 | 0.1% Ammonium Hydroxide | Rapid Hydrolysis (Ring-opening) | Strictly Avoid |
Protocol 2: Step-by-Step Fraction Recovery and Lyophilization Even in acidic mobile phases, leaving the purified compound in an aqueous solution at room temperature for extended periods will induce hydrolysis.
-
Temperature-Controlled Collection: Collect HPLC fractions directly into pre-chilled tubes (placed on dry ice or a cooling block). Causality: Lowering the temperature kinetically slows down any residual hydrolysis occurring in the aqueous/organic mixture.
-
Immediate Freezing: Flash-freeze the collected fractions in liquid nitrogen immediately after the run concludes. Causality: Freezing eliminates the liquid aqueous environment required for nucleophilic attack on the glutarimide ring.
-
Lyophilization: Sublimate the solvent under high vacuum (<0.1 mbar) for 24-48 hours. Store the resulting dry powder at -20°C in a desiccator to prevent ambient moisture degradation.
References
-
Wang, B., Lu, Y., & Chen, C. "Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC." Beilstein Journal of Organic Chemistry, 2025, 21, 407-411. URL:[Link]
-
Pharmaffiliates. "Essential Thalidomide Derivatives for High-Efficiency PROTAC Design." Pharmaffiliates Blog. URL: [Link]
Sources
Troubleshooting low CRBN degradation efficiency with 5-iodo thalidomide linkers
Welcome to the technical support resource for researchers utilizing 5-iodo thalidomide linkers for CRBN-based Proteolysis-Targeting Chimeras (PROTACs). This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the development and characterization of these powerful molecules, with a specific focus on overcoming low degradation efficiency.
Introduction: The CRBN-PROTAC System
PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][2] A CRBN-based PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand (in this case, a 5-iodo thalidomide derivative) that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
The formation of a stable ternary complex between the POI, the PROTAC, and CRBN is the critical first step that initiates a cascade of events leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6][7] Inefficiency at any stage of this process can lead to poor degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Troubleshooting Guide: Low Degradation Efficiency
This section addresses specific experimental outcomes and provides a logical workflow to diagnose the underlying issues.
Caption: A logical workflow for troubleshooting poor PROTAC performance.
Q1: I'm not seeing any degradation of my target protein. Where do I start?
Possible Cause 1: Poor Compound Bioavailability Your PROTAC may not be reaching its intracellular target. PROTACs are large molecules, often with poor physicochemical properties that hinder cell permeability.
-
Expert Insight: The 5-iodo thalidomide moiety, combined with a potentially hydrophobic warhead and linker, can lead to poor aqueous solubility.[8][9] Even if a stock solution is prepared in DMSO, the compound may precipitate when diluted into aqueous assay media.
-
Troubleshooting Steps:
-
Visual Inspection: After diluting your PROTAC into cell culture media, check for any visible precipitate.
-
Solubility Measurement: Perform a kinetic solubility assay to determine the maximum soluble concentration in your assay buffer.
-
Permeability Assay: If solubility is confirmed, consider a parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion potential.
-
Action: If solubility is low, consider formulation strategies such as using co-solvents (ensure they don't exceed 0.1% to avoid toxicity) or creating an amorphous solid dispersion.[8]
-
Possible Cause 2: Compound Instability Thalidomide and its analogs are susceptible to non-enzymatic hydrolysis of the glutarimide and phthalimide rings, especially at neutral or basic pH.[10][11] This can inactivate the CRBN-binding moiety.
-
Expert Insight: The linker attachment point on the thalidomide scaffold can significantly influence its hydrolytic stability.[11]
-
Troubleshooting Steps:
-
LC-MS Stability Assay: Incubate your PROTAC in assay buffer (pH ~7.4) at 37°C and analyze samples by LC-MS at various time points (e.g., 0, 4, 8, 24 hours) to quantify the amount of intact compound remaining. (See Protocol 3 ).
-
Action: If the compound is unstable, consider shortening assay incubation times. For long-term solutions, redesigning the PROTAC using more stable CRBN ligands like lenalidomide or phenyl dihydrouracil derivatives may be necessary.[10][11]
-
Possible Cause 3: Issues with the Biological System The cellular machinery required for degradation may be absent or inactive.
-
Expert Insight: PROTAC efficacy is dependent on the expression level of the recruited E3 ligase.[12]
-
Troubleshooting Steps:
-
Confirm CRBN Expression: Verify that your chosen cell line expresses CRBN at the protein level using Western blot.
-
Confirm Target Expression: Ensure your protein of interest (POI) is expressed and detectable.
-
Use a Positive Control: Test a well-characterized PROTAC known to work in your cell line (e.g., dBET1 for BRD4 degradation) to confirm the integrity of the ubiquitin-proteasome system.
-
Q2: I'm seeing weak degradation (high DC₅₀ and/or low Dₘₐₓ). How can I improve potency?
This common issue often points to suboptimal ternary complex formation. The linker plays a critical role in mediating the protein-protein interactions within this complex.[3][4][]
Possible Cause 1: Suboptimal Linker Length or Composition The length and chemical nature of the linker are paramount for establishing a stable and productive ternary complex.[3][14][15]
-
Expert Insight:
-
Too Short: A linker that is too short can cause steric clashes between the POI and CRBN, preventing the formation of a stable complex.[4][]
-
Too Long: An excessively long or flexible linker may not sufficiently restrict the proteins' proximity, leading to an unstable or non-productive complex with a short half-life.[4][][14]
-
Composition: The linker's composition (e.g., alkyl vs. polyethylene glycol - PEG) affects its flexibility, polarity, and solubility, all of which influence the PROTAC's properties.[3][14][15] Alkyl chains tend to be more rigid, while PEG linkers are more flexible and hydrophilic.[14][15]
-
-
Troubleshooting Steps:
-
Systematic Linker Modification: The most effective strategy is to empirically test a matrix of linkers. Synthesize and evaluate analogs where the linker length is systematically varied (e.g., PEG2, PEG4, PEG6).
-
Vary Linker Type: Compare the efficacy of PROTACs with different linker types, such as a flexible PEG linker versus a more rigid alkyl or piperazine-containing linker.[14]
-
Change Attachment Point: The exit vector from the 5-iodo thalidomide or the warhead can drastically alter the geometry of the ternary complex.[3] Exploring alternative attachment points can be a powerful optimization strategy.
-
Table 1: Illustrative Data on Linker Length vs. Degradation Efficiency Note: This data is for illustrative purposes only and will vary for each POI-PROTAC-E3 system.
| PROTAC Candidate | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A1 | Alkyl - 8 atoms | 850 | 45% |
| PROTAC-A2 | Alkyl - 11 atoms | 120 | 88% |
| PROTAC-A3 | Alkyl - 14 atoms | 450 | 70% |
| PROTAC-P1 | PEG - 3 units | 250 | 75% |
| PROTAC-P2 | PEG - 4 units | 25 | >95% |
| PROTAC-P3 | PEG - 5 units | 95 | 90% |
Possible Cause 2: Lack of Positive Cooperativity Cooperativity describes the phenomenon where the binding of the PROTAC to one protein (e.g., CRBN) increases its binding affinity for the second protein (the POI), or vice versa. Positive cooperativity is a hallmark of highly efficient PROTACs.
-
Expert Insight: The linker heavily influences the protein-protein interface in the ternary complex, which is the primary driver of cooperativity.[16]
-
Troubleshooting Steps:
-
Ternary Complex Formation Assays: Use biophysical methods like NanoBRET, FRET, or AlphaLISA to directly measure the formation of the ternary complex in cells or in vitro.[5][6][7][17] These assays can help determine if a lack of degradation is due to a failure to form the complex.
-
Isothermal Titration Calorimetry (ITC): This technique can be used to dissect the thermodynamics of binary (PROTAC-POI, PROTAC-CRBN) and ternary complex formation to quantify cooperativity.
-
Q3: My degradation curve shows a "hook effect." What does this mean and how do I address it?
The "hook effect" is a phenomenon where degradation efficiency decreases at high PROTAC concentrations.[18]
-
Expert Insight: This occurs when an excess of PROTAC molecules leads to the formation of non-productive binary complexes (POI-PROTAC and CRBN-PROTAC) that cannot form a bridge.[6][18] These binary complexes sequester the POI and CRBN, preventing the formation of the productive ternary complex required for degradation.
-
Troubleshooting Steps:
-
Confirm with a Full Dose-Response Curve: Ensure you have tested a wide range of concentrations (e.g., from low pM to high µM) to fully characterize the bell-shaped curve.
-
Work at Optimal Concentrations: The primary solution is to use the PROTAC at or near its optimal concentration (the peak of the bell curve) for subsequent experiments. The hook effect is an inherent property of the PROTAC's mechanism and not necessarily a sign of a poor compound, as long as potent degradation is achieved at lower concentrations.
-
Caption: At high concentrations, PROTACs form non-productive binary complexes.
Frequently Asked Questions (FAQs)
Q: Could my 5-iodo thalidomide ligand be causing off-target degradation? A: Yes. Thalidomide and its analogs (IMiDs) are known "molecular glues" that can induce the degradation of endogenous proteins, termed neosubstrates, even in the absence of a warhead.[][20] Well-known neosubstrates include the transcription factors IKZF1 and IKZF3.[2][20] It is crucial to perform proteomics studies to assess the global selectivity of your PROTAC. Modifications to the phthalimide ring, such as at the C5 position, can sometimes mitigate these off-target effects.[21][22]
Q: How long should I incubate my cells with the PROTAC? A: The optimal incubation time is a balance between allowing sufficient time for degradation and avoiding confounding factors like compound degradation or cellular compensation mechanisms. A time-course experiment is essential. We recommend testing a range of time points (e.g., 2, 4, 8, 16, 24 hours) at a fixed, near-optimal PROTAC concentration to determine the time at which maximal degradation (Dₘₐₓ) is achieved.[23]
Q: What are the best controls for a PROTAC experiment? A: Robust controls are essential for validating your results.
-
Vehicle Control: (e.g., 0.1% DMSO) This is the baseline for no treatment.[23]
-
Inactive Epimer Control: If your PROTAC has a chiral center on the glutarimide ring, synthesizing the inactive epimer is a gold-standard control. This molecule should bind the POI but not CRBN, and thus should not induce degradation.
-
Warhead-Only Control: The warhead molecule alone should engage the target but not cause degradation. This controls for any non-degradation-based phenotypic effects.
-
Ligand-Only Control: The 5-iodo thalidomide-linker molecule (without the warhead) should not degrade your POI, but may degrade neosubstrates like IKZF1.
Experimental Protocols
Protocol 1: DC₅₀ and Dₘₐₓ Determination using Western Blot
This protocol outlines the standard method for quantifying PROTAC potency.[23][24]
-
Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase and will be ~70-80% confluent at the time of harvest. Allow cells to adhere overnight.[23]
-
PROTAC Dilution: Prepare serial dilutions of the PROTAC in complete growth medium. A common starting range is 1 nM to 10,000 nM. Ensure the final vehicle (e.g., DMSO) concentration is constant across all wells (e.g., 0.1%).[23]
-
Treatment: Aspirate the old medium and add the medium containing the different PROTAC concentrations or vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.[24]
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[24]
-
Western Blotting:
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry on the protein bands.
-
Normalize the POI band intensity to the loading control intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot "% Protein Remaining" vs. log[PROTAC concentration] and fit the data using a non-linear regression model (four-parameter variable slope) to determine the DC₅₀ and Dₘₐₓ values.[23]
-
Protocol 2: Conceptual Workflow for Ternary Complex Formation Assay (e.g., NanoBRET)
This protocol describes the principle of a cell-based assay to measure ternary complex formation.[5][6]
-
Cell Line Engineering: Create a cell line that expresses the POI fused to a NanoLuc luciferase (the BRET donor) and the E3 ligase component (CRBN) fused to a HaloTag (which is labeled with a fluorescent BRET acceptor).
-
Assay Setup: Plate the engineered cells in a white, 96-well plate. Add the HaloTag fluorescent ligand and allow it to label the CRBN fusion protein.
-
PROTAC Addition: Add serial dilutions of your PROTAC to the wells.
-
Signal Detection: Add the luciferase substrate. If the PROTAC brings the NanoLuc-POI and the HaloTag-CRBN into close proximity (<10 nm), Bioluminescence Resonance Energy Transfer (BRET) will occur.
-
Measurement: Read both the donor (luciferase) and acceptor (fluorophore) emission signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio. A dose-dependent increase in the BRET ratio indicates PROTAC-mediated ternary complex formation.
Protocol 3: Assessing PROTAC Hydrolytic Stability via HPLC
This protocol allows for the direct measurement of PROTAC stability in an aqueous buffer.[10]
-
Buffer Preparation: Prepare a phosphate buffer at the desired pH (e.g., pH 7.4) to mimic physiological conditions.
-
PROTAC Incubation: Prepare a solution of your PROTAC in the buffer at a known concentration (e.g., 10 µM). It may be necessary to use a small amount of co-solvent like DMSO to initially dissolve the compound, but keep it minimal (<1%). Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching: Immediately quench any further degradation by adding an equal volume of a strong acid/organic solvent mixture (e.g., 1% formic acid in acetonitrile).
-
HPLC Analysis:
-
Inject the quenched samples onto a C18 reverse-phase HPLC column.
-
Run a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where the PROTAC absorbs.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact PROTAC.
-
Calculate the peak area at each time point.
-
Plot the percentage of intact PROTAC remaining versus time to determine its half-life (t₁/₂) under these conditions.
-
References
-
Lai, A. C., Toure, M., Hellerschmied, D., Salami, J., Jaime-Figueroa, S., Ko, E., ... & Crews, C. M. (2023). Modular PROTAC design for the degradation of BCR-ABL. Journal of Medicinal Chemistry, 66(5), 3737-3753. (URL: [Link])
-
Steinebach, C., Ng, Y. L. D., & Senger, J. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 13(7), 775-793. (URL: [Link])
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 108-120. (URL: [Link])
-
Sygnature Discovery. (2025). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Sygnature Discovery Resources. (URL: [Link])
-
Sato, Y., Ito, T., & Handa, H. (2021). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. Journal of Biochemistry, 170(3), 289-296. (URL: [Link])
-
Daniels, D. L., Riching, K. M., & Urh, M. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2378, 155-174. (URL: [Link])
-
Su, S., Yang, Z., Gao, H., Yang, H., & Rao, Y. (2023). Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. Journal of the American Chemical Society, 145(2), 1078-1086. (URL: [Link])
-
Di Micco, S., & Covaceuszach, S. (2025). Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy. International Journal of Molecular Sciences, 26(3), 1345. (URL: [Link])
-
Nandi, A., Girish, V. M., & Choudhary, A. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 19(11), 1396-1404. (URL: [Link])
-
Sun, X., Gao, H., Yang, Y., He, M., Wu, Y., Song, Y., ... & Rao, Y. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(10), 957-983. (URL: [Link])
-
Sygnature Discovery. (2025). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. Sygnature Discovery Resources. (URL: [Link])
-
Brand, M., & Geyer, M. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 709934. (URL: [Link])
-
Nandi, A., Girish, V. M., & Choudhary, A. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv. (URL: [Link])
-
Wang, M., & Stuckey, J. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. eLife, 14, e95925. (URL: [Link])
-
Darwish, S. A., & Jain, S. (2023). PROTAC-induced degradation of target proteins. ChemMedChem, e202300438. (URL: [Link])
-
Wang, M., & Stuckey, J. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. bioRxiv. (URL: [Link])
-
Caron, A., SGC-UNC, & Structural Genomics Consortium. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology, 13, 978938. (URL: [Link])
-
Zhang, T., Xu, Z., Chen, H., He, S., Li, Y., Wang, Y., ... & Ding, H. (2024). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 14(3), 1275-1286. (URL: [Link])
-
Garavaglia, S., & Crespo, A. (2025). Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids?. Molecules, 30(24), 5432. (URL: [Link])
-
Erlanson, D. A., Fesik, S. W., & Hubbard, R. E. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society, 142(4), 1667-1676. (URL: [Link])
-
Słabicki, M., & Ebert, B. L. (2020). Targeted protein degradation: current and future challenges. Current Opinion in Chemical Biology, 54, 1-8. (URL: [Link])
-
Steinebach, C., & Gütschow, M. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters, 12(9), 1433-1438. (URL: [Link])
-
Burslem, G. M., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Cell Chemical Biology, 30(12), 1547-1563. (URL: [Link])
-
Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. (URL: [Link])
Sources
- 1. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ternary Complex Formation [worldwide.promega.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. benchchem.com [benchchem.com]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy [mdpi.com]
- 17. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. benchchem.com [benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Reducing off-target effects in 5-iodo-thalidomide based PROTAC design
Welcome to the Technical Support Center for Targeted Protein Degradation (TPD). As a Senior Application Scientist, I have designed this resource to help you troubleshoot and eliminate off-target liabilities in your 5-iodo-thalidomide based PROTAC workflows.
In PROTAC development, we do not just synthesize molecules; we engineer proximity. However, hijacking the Cereblon (CRBN) E3 ligase often inadvertently triggers the degradation of essential endogenous proteins. This guide will decode the causality behind these off-target effects and provide field-proven, self-validating protocols to optimize your degrader's selectivity.
Diagnostic Workflow: Off-Target Degradation
Fig 1: Mechanism of CRBN neo-substrate degradation and mitigation via C5-steric clashing.
Troubleshooting & FAQs: Rational Design & Linkerology
Q1: My 5-iodo-thalidomide PROTAC exhibits unexpected cytotoxicity in wild-type cells lacking my target protein. What is happening? A1: This is a classic hallmark of neo-substrate degradation. Causality: Immunomodulatory drugs (IMiDs) like thalidomide act as "molecular glues." When the phthalimide ring of your 5-iodo-thalidomide anchor binds the tri-tryptophan pocket of CRBN, it alters the ligase's surface topology. This neomorphic interface inadvertently recruits endogenous proteins containing a specific structural β -turn "G-loop" motif, such as the zinc-finger transcription factors IKZF1/3, the embryonic transcription factor SALL4, or the translation termination factor GSPT1 1. Degradation of GSPT1 causes severe, widespread cytotoxicity, while SALL4 degradation is the primary driver of IMiD-induced teratogenicity 2. Your current PROTAC architecture is likely failing to sterically block this off-target interface.
Q2: How can I leverage the 5-iodo exit vector to rationally eliminate IKZF1 and SALL4 degradation? A2: You must utilize the spatial trajectory of your linker to "bump off" the off-target proteins. Causality: Crystal structures of the CRBN-IMiD-IKZF1 ternary complex reveal that the C4 position of the phthalimide ring points away from the neo-substrate, meaning linkers attached at C4 often permit off-target degradation. Conversely, utilizing the C5 position (where your iodine is located) for linker attachment—such as via a Sonogashira cross-coupling to form a rigid alkyne linker—projects the linker directly into the space occupied by the G-loop of IKZF1 and SALL4. This creates a severe steric clash, effectively abolishing zinc-finger degradation while maintaining on-target PROTAC activity 3.
Table 1: Impact of Thalidomide Linker Attachment on Degradation Profiles
| Scaffold Modification | Linker Attachment Point | Target Degradation | IKZF1 Degradation | SALL4 Degradation | Structural Rationale |
| Unmodified Thalidomide | N/A | None | High | High | Unrestricted access to G-loop degron. |
| 4-amino-thalidomide PROTAC | C4 | High | High | High | Linker projects away from the neo-substrate interface. |
| 5-iodo-thalidomide PROTAC (Alkyne Linker) | C5 | High | Low/None | Low/None | Linker projects directly into the binding pocket, causing steric clash. |
| 5-iodo-thalidomide PROTAC (PEG Linker) | C5 | Moderate | Moderate | Moderate | High flexibility of PEG allows partial accommodation of neo-substrates. |
Q3: I've attached a linker at the C5 position, but I am still seeing trace off-target degradation. What else can I modify? A3: Causality: If your linker is highly flexible (e.g., long PEG chains), it may adopt a conformation that still accommodates the neo-substrate [[4]](). To rigidify the exit vector, consider altering the phthalimide core itself. Introducing a methoxy group or a fluorine atom on the benzene ring of the CRBN ligand can disrupt the crucial water-mediated hydrogen bond network required for IKZF1/3 binding, acting as a secondary fail-safe against neo-substrate recruitment .
Q4: My structural design perfectly blocks the C5 vector, yet I still observe IKZF1 degradation in my assays. Could this be an artifact? A4: Yes. Causality: In TPD, even a 0.1% impurity of the unreacted E3 ligase ligand (e.g., residual 5-iodo-thalidomide or dehalogenated thalidomide species from your cross-coupling reactions) can act as a highly potent, independent molecular glue [[6]](). Because the unlinked impurity lacks the steric bulk of the full PROTAC, it freely recruits IKZF1 and SALL4, creating a false negative for your PROTAC's selectivity. Always ensure >99% purity via LC-MS/NMR before running cellular assays.
Experimental Validation: Self-Validating Protocols
To confidently claim reduced off-target liabilities, your assay must be a self-validating system. It must internally control for false positives (e.g., transcriptional downregulation rather than degradation) and false negatives (e.g., assay saturation).
Fig 2: Dual-tier workflow for targeted and global quantification of PROTAC off-targets.
Protocol: High-Throughput Capillary Electrophoresis (Simple Western) for IKZF1/SALL4 Quantification
Traditional Western blotting is semi-quantitative and prone to transfer errors. Automated capillary electrophoresis (e.g., Simple Western/Peggy Sue) provides the robust, reproducible quantification required for PROTAC lead optimization .
Step 1: Cell Seeding and Treatment (The Self-Validating Matrix)
-
Rationale: Degradation kinetics differ between on-target and off-target proteins. A single time point is insufficient.
-
Seed MM.1S or wild-type HEK293T cells at 5×105 cells/mL in 6-well plates.
-
Treat cells with a concentration gradient of your PROTAC (1 nM to 10 µM) for 6 hours and 24 hours.
-
Critical Validation Controls:
-
Vehicle: 0.1% DMSO.
-
Positive Control: 1 µM Pomalidomide or Thalidomide (ensures IKZF1/SALL4 degradation machinery is active in your cell line).
-
Rescue Arm: PROTAC + 1 µM MG132 (Proteasome inhibitor). Causality: If the target/neo-substrate is depleted in the PROTAC arm but rescued in the PROTAC+MG132 arm, you have validated that the depletion is strictly proteasome-dependent degradation, not transcriptional suppression or cytotoxicity-induced cleavage.
-
Step 2: Lysis and Denaturation
-
Rationale: Complete solubilization of nuclear transcription factors (IKZF1/SALL4) is mandatory.
-
Lyse cells in RIPA buffer supplemented with 1x Protease/Phosphatase Inhibitor Cocktail and 250 U/mL Benzonase (to digest chromatin and release tightly bound SALL4).
-
Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant and normalize protein concentration to 1 mg/mL using a BCA assay.
Step 3: Capillary Electrophoresis Execution
-
Rationale: Multiplexing target and loading controls in the same capillary eliminates loading variance.
-
Mix 4 µL of normalized lysate with 1 µL of 5x Fluorescent Master Mix. Denature at 95°C for 5 minutes.
-
Load samples, primary antibodies (Anti-IKZF1, Anti-SALL4, Anti-VCP as a stable loading control), secondary HRP-conjugated antibodies, and luminol-peroxide mix into the Simple Western microplate.
-
Run the separation matrix (12-230 kDa) protocol on the instrument.
Step 4: Data Analysis and Normalization
-
Rationale: Absolute chemiluminescence is meaningless without internal normalization.
-
Calculate the Area Under the Curve (AUC) for IKZF1 and SALL4 peaks.
-
Divide the target AUC by the VCP (loading control) AUC to generate a normalized ratio.
-
Calculate Dmax (Maximum degradation) and DC50 (Concentration at 50% degradation) using a 4-parameter logistic regression model. A successful C5-modified 5-iodo-thalidomide PROTAC should exhibit a Dmax for IKZF1/SALL4 of < 10% at 1 µM.
References
-
PROTAC Design - CRBN Ligand Modification - BOC Sciences.
-
4Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC (NIH).
-
3Proteolysis Targeting Chimeras With Reduced Off-targets - bioRxiv.
-
Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western - Bio-Techne.
-
1Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - ACS Publications.
-
2Induced protein degradation for therapeutics: past, present, and future - Journal of Clinical Investigation (JCI).
-
6Essential Thalidomide Derivatives for High-Efficiency PROTAC Design - Pharmaffiliates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Method Refinement for Scaling Up 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione Production
This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and refining the synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione, a key intermediate in the synthesis of various immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs). This document offers practical, field-tested advice to overcome common challenges encountered during scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione?
A1: The most prevalent and efficient method involves the condensation of 4-iodophthalic anhydride with 3-aminopiperidine-2,6-dione or its hydrochloride salt.[1][2] This reaction is typically carried out in a high-boiling point solvent like glacial acetic acid under reflux conditions. The process involves the initial formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization through dehydration to yield the final isoindoline-1,3-dione product.[1]
Q2: Why is glacial acetic acid often the solvent of choice?
A2: Glacial acetic acid serves a dual purpose in this synthesis. It acts as a solvent that can dissolve the reactants at elevated temperatures and also as a catalyst for the dehydration of the intermediate phthalamic acid to form the imide ring.[3][4] Its high boiling point (around 118 °C) is suitable for driving the reaction to completion.
Q3: What are the critical parameters to control during the initial condensation reaction?
A3: The key parameters to control are temperature, reaction time, and moisture content. The reaction is typically run at reflux to ensure a sufficient reaction rate.[5] Reaction time should be monitored to ensure complete conversion and minimize the formation of byproducts. Since the reaction involves a dehydration step, minimizing water in the starting materials and reaction setup is crucial for achieving high yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione.
Problem 1: Low Yield of the Final Product
Possible Causes & Solutions
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reflux time and monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction temperature is consistently at the reflux point of the solvent.
-
-
Presence of Moisture: Water can hydrolyze the anhydride starting material and the imide product.
-
Solution: Use anhydrous grade solvent and ensure all glassware is thoroughly dried before use. Starting materials should be dried under vacuum if necessary.
-
-
Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material.
-
Solution: Carefully calculate and weigh the reactants. A slight excess of the 3-aminopiperidine-2,6-dione may sometimes be used to ensure complete consumption of the more expensive 4-iodophthalic anhydride.
-
-
Side Reactions: At high temperatures, side reactions can occur, leading to the formation of impurities.
-
Solution: While high temperature is necessary, excessive heat or prolonged reaction times beyond what is required for completion should be avoided. Consider a temperature optimization study for your specific scale.
-
Problem 2: Product Purity Issues & Impurity Profile
Common Impurities and Their Mitigation
| Impurity Name | Potential Cause | Mitigation Strategy |
| Unreacted 4-iodophthalic anhydride | Incomplete reaction or incorrect stoichiometry. | Optimize reaction time and stoichiometry. Purify the final product through recrystallization. |
| Unreacted 3-aminopiperidine-2,6-dione | Incorrect stoichiometry. | Optimize stoichiometry. This impurity is often more soluble in common solvents and can be removed during recrystallization. |
| Phthalamic acid intermediate | Incomplete cyclization. | Ensure adequate reaction time at reflux. The addition of a dehydrating agent could be explored, but may complicate purification. |
| Hydrolyzed products | Presence of water in the reaction. | Use anhydrous conditions. Recrystallization can often separate these more polar impurities. |
Purification Strategy:
Recrystallization is the most common and effective method for purifying the final product. Solvents such as acetic acid, ethanol, or mixtures involving dimethylformamide (DMF) and water can be effective.[6] The choice of solvent will depend on the impurity profile.
Problem 3: Challenges in Reaction Work-up and Product Isolation
Issue: Product Oiling Out Instead of Precipitating
-
Cause: The cooling process may be too rapid, or the solvent system may not be optimal for crystallization at the current concentration.
-
Solution:
-
Allow the reaction mixture to cool slowly to room temperature, and then gradually cool further in an ice bath.
-
If the product still oils out, try adding a small amount of a suitable anti-solvent (a solvent in which the product is insoluble) dropwise with vigorous stirring to induce precipitation.
-
Seeding the solution with a small crystal of the pure product can also initiate crystallization.
-
Issue: Difficulty in Filtering the Product
-
Cause: The product may have formed very fine particles that clog the filter paper.
-
Solution:
-
Consider using a different grade of filter paper or a sintered glass funnel.
-
Allowing the precipitate to age in the mother liquor (with gentle stirring) can sometimes lead to the growth of larger, more easily filterable crystals.
-
A filter aid like Celite® can be used, but this will require an additional step to remove the filter aid from the product.
-
Experimental Workflow & Diagrams
General Synthetic Workflow
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione is a straightforward condensation reaction. The logical flow of the process is depicted below.
Caption: General workflow for the synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione.
Troubleshooting Logic for Low Yield
When encountering low yields, a systematic approach to troubleshooting is essential. The following diagram outlines a logical decision-making process.
Caption: Decision tree for troubleshooting low product yield.
References
-
Muller, G. W. et al. (1999). Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. [Link]
-
Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. (2022). MDPI. [Link]
- Processes for preparing isoindoline-1,3-dione compounds. (2014).
- Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. (2011).
-
Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (2021). PMC. [Link]
-
Solid-Phase Synthesis of Thalidomide and Its Analogues. (2002). ACS Combinatorial Science. [Link]
-
Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. (2021). PMC. [Link]
-
1,3-Diylideneisoindolines: Synthesis, Structure, Redox, and Optical Properties. (2019). The Journal of Organic Chemistry. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
A Tale of Two Isomers: A Comparative Guide to 4-iodo and 5-iodo Thalidomide for PROTAC Linker Attachment
An In-depth Technical Guide for Researchers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. A critical component of these heterobifunctional molecules is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. Thalidomide and its analogs, which recruit the Cereblon (CRBN) E3 ligase, are mainstays in PROTAC design. The functionalization of the thalidomide scaffold to attach a linker is a crucial step in PROTAC synthesis, with iodinated derivatives serving as versatile precursors for common cross-coupling reactions.
This guide provides a comprehensive comparison of two key isomers, 4-iodothalidomide and 5-iodothalidomide, focusing on the efficiency of PROTAC linker attachment. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the downstream biological implications of choosing one isomer over the other.
The Strategic Importance of the Iodo Group and Linker Position
The iodine atom on the phthalimide ring of thalidomide is not just a placeholder; it is a strategic handle for modern synthetic chemistry. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, allows for the efficient and modular attachment of diverse linker structures. This is a significant advantage over less reactive halides like bromides or chlorides, often allowing for milder reaction conditions and higher yields.
The position of this iodo group—at the 4- or 5-position of the phthalimide ring—is a critical design choice with significant consequences for both the chemical synthesis and the ultimate biological activity of the PROTAC. The "exit vector," or the point of linker attachment, dictates the spatial orientation of the target-binding ligand relative to the E3 ligase, which in turn influences the stability and cooperativity of the ternary complex (Target-PROTAC-E3 ligase), a key determinant of degradation efficiency.
Head-to-Head Comparison: 4-iodo vs. 5-iodo Thalidomide
While the literature does not currently offer a single, direct comparative study of linker attachment efficiency for 4-iodo and 5-iodo thalidomide under identical conditions, we can infer a comparison based on established chemical principles and reported syntheses.
Chemical Reactivity and Linker Attachment Efficiency
The primary method for attaching alkynyl-containing linkers to iodo-thalidomide is the Sonogashira coupling, a robust palladium- and copper-co-catalyzed reaction. The efficiency of this reaction is influenced by both electronic and steric factors of the aryl iodide.
-
Electronic Effects: The phthalimide ring is electron-withdrawing due to the two carbonyl groups. The 4-position is ortho to one carbonyl and meta to the other, while the 5-position is meta to one and para to the other. Generally, electron-withdrawing groups can increase the rate of the oxidative addition step in the Sonogashira catalytic cycle, which is often the rate-determining step for aryl iodides. The precise electronic difference between the 4- and 5-positions is subtle, but it is plausible that the 4-position experiences a slightly stronger net electron-withdrawing effect, potentially leading to faster reaction kinetics.
-
Steric Hindrance: The 4-position is more sterically encumbered due to its proximity to the adjacent carbonyl group. This can hinder the approach of the bulky palladium catalyst and the copper acetylide, potentially leading to lower reaction yields or requiring more forcing conditions compared to the more accessible 5-position. Some studies have noted "relatively lower yields" for Sonogashira couplings at the 4-position, which may be attributable to this steric hindrance[1].
Impact on Biological Activity
The choice of linker attachment site has a profound and well-documented impact on the biological activity of the resulting PROTAC.
-
Neosubstrate Degradation: It has been observed that attaching the linker at the 5-position of the phthalimide unit generally reduces the PROTAC's ability to degrade native CRBN neosubstrates, such as IKZF1, compared to attachment at the 4-position. This can be advantageous for creating more specific degraders with fewer off-target effects.
-
Ternary Complex Formation: The 4-position is generally considered the superior vector for recruiting target proteins to the CRBN E3 ligase. This suggests that the orientation provided by a 4-linked PROTAC often leads to more stable and productive ternary complexes, resulting in more efficient degradation of the target protein. In some contexts, 5-substituted analogs have been used as negative controls to validate the regioselectivity of a PROTAC's activity.
Summary of Key Differences
| Feature | 4-iodo Thalidomide | 5-iodo Thalidomide |
| Steric Hindrance | Higher, due to proximity to the ortho-carbonyl group. | Lower, with more open access to the iodo-substituent. |
| Linker Attachment Yield | Potentially lower yields or may require more optimized/forcing conditions due to steric hindrance[1]. | Generally expected to provide higher yields under standard Sonogashira conditions due to better accessibility. |
| Biological Activity (General) | Often considered the superior "exit vector" for efficient target protein degradation. | May result in lower degradation efficiency for the primary target but can reduce off-target neosubstrate degradation. |
| Primary Application | Preferred for maximizing on-target degradation efficacy. | Considered when minimizing neosubstrate degradation is a priority or as a control to study the effect of the exit vector. |
Experimental Protocols
Below are representative, step-by-step protocols for the synthesis of the iodo-thalidomide precursors and a general procedure for Sonogashira coupling to attach an alkynyl-linker.
Synthesis of Iodo-Thalidomide Precursors
The synthesis of 4-iodo and 5-iodo thalidomide typically starts from the corresponding iodinated phthalic acids or anhydrides, which are then condensed with 3-aminopiperidine-2,6-dione.
Caption: Synthetic workflow for iodo-thalidomide precursors.
Protocol 1: Synthesis of 4-iodo or 5-iodo Thalidomide
-
Reaction Setup: To a round-bottom flask, add the appropriate iodinated phthalic anhydride (e.g., 3-iodophthalic anhydride for the 4-iodo product, or 4-iodophthalic anhydride for the 5-iodo product) (1.0 eq.).
-
Addition of Reagents: Add 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq.) and sodium acetate (1.1 eq.) to the flask.
-
Solvent: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of anhydride).
-
Reaction: Heat the mixture to reflux (approximately 120 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice water with stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetic acid/water or ethanol) or by column chromatography on silica gel to yield the pure iodo-thalidomide isomer.
Sonogashira Coupling for Linker Attachment
This protocol provides a general method for the palladium-catalyzed coupling of a terminal alkyne linker to either 4-iodo or 5-iodo thalidomide.
Caption: General workflow for Sonogashira linker coupling.
Protocol 2: General Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iodo-thalidomide isomer (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ - 5 mol%), and a copper(I) co-catalyst (e.g., CuI - 10 mol%).
-
Addition of Reagents: Add the terminal alkyne linker (1.2-1.5 eq.).
-
Solvent and Base: Dissolve the solids in a mixture of anhydrous, degassed solvents such as tetrahydrofuran (THF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, typically in a 2:1 to 3:1 ratio).
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours. Monitor the consumption of the iodo-thalidomide starting material by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required if the reaction is sluggish, particularly for the 4-iodo isomer.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to obtain the pure PROTAC precursor.
Scientist's Note: For the more sterically hindered 4-iodothalidomide, it may be beneficial to use a more active palladium catalyst system, such as one with a bulky phosphine ligand (e.g., XPhos or SPhos), or to slightly increase the reaction temperature to achieve comparable reaction times and yields to the 5-iodo isomer.
Conclusion and Expert Recommendations
The choice between 4-iodothalidomide and 5-iodothalidomide is a strategic decision in PROTAC design that balances synthetic accessibility with desired biological outcomes.
-
For Maximizing On-Target Degradation: 4-iodothalidomide is generally the preferred starting point. The resulting 4-substituted PROTACs often exhibit superior degradation efficacy for the target protein. Researchers should be prepared to optimize the Sonogashira coupling conditions to overcome potential steric hindrance and achieve acceptable yields.
-
For Minimizing Neosubstrate Effects: 5-iodothalidomide presents a compelling alternative when minimizing the degradation of CRBN neosubstrates is a priority. The linker attachment at the 5-position is typically more synthetically tractable, often proceeding with higher yields under milder conditions. The resulting PROTACs can serve as crucial tools to dissect the pharmacology of the target of interest with greater specificity.
Ultimately, the optimal choice is context-dependent. It is highly recommended that researchers in the early stages of a PROTAC discovery program synthesize and evaluate both 4- and 5-linked analogs to empirically determine the best combination of degradation potency, specificity, and synthetic feasibility for their specific target protein. This dual-pronged approach provides a more complete structure-activity relationship and increases the probability of identifying a successful clinical candidate.
References
-
Plenio, H., & an der Heiden, M. (2007). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications, (9), 972-974. [Link]
Sources
Comprehensive Comparison Guide: CRBN vs. VHL Recruitment in PROTAC Design Using 5-Iodo-Thalidomide Derivatives
The development of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the paradigm of drug discovery from occupancy-driven inhibition to event-driven degradation. A critical determinant of a PROTAC's success is the strategic selection of the E3 ubiquitin ligase. While Cereblon (CRBN) and von Hippel-Lindau (VHL) remain the two most extensively utilized E3 ligases, the chemical vectors used to recruit them profoundly impact ternary complex cooperativity, cellular permeability, and off-target profiles[1].
This guide provides an in-depth technical comparison between CRBN recruitment—specifically leveraging 5-iodo-thalidomide derivatives as advanced synthetic building blocks—and VHL recruitment. By analyzing the causality behind these chemical choices and providing self-validating experimental workflows, this guide equips drug development professionals with the data necessary to optimize targeted protein degradation (TPD) pipelines.
Mechanistic Profiling & The Chemical Advantage of 5-Iodo-Thalidomide
The Exit Vector Hypothesis
The efficiency of target ubiquitination is not solely dependent on binary binding affinities; it is dictated by the spatial orientation of the target protein relative to the E3 ligase within the ternary complex[2].
-
VHL Recruitment: Typically utilizes ligands like VH032 or VL285, which mimic the hydroxyproline residue of HIF-1α. These ligands are relatively large, polar, and highly rigid, offering predictable but limited exit vectors (usually via a terminal acetyl or specific phenolic substituents)[1].
-
CRBN Recruitment (Traditional): Standard immunomodulatory drugs (IMiDs) like pomalidomide or 4-fluoro-thalidomide typically connect to linkers via the C4 position of the phthalimide ring using nucleophilic aromatic substitution (S_NAr) or amide coupling.
-
CRBN Recruitment (5-Iodo-Thalidomide): The introduction of an iodine atom at the C5 position of the phthalimide core unlocks transition-metal-catalyzed cross-coupling chemistries (e.g., Sonogashira, Suzuki, and Buchwald-Hartwig reactions). This allows chemists to install highly rigid, linear linkers (such as alkynes or aryls) at a distinct geometric angle compared to C4-linked derivatives[3]. Rigid linkers reduce the entropic penalty during ternary complex formation, often leading to superior degradation kinetics for targets that require precise spatial alignment.
Diagram 1: PROTAC mechanism of action highlighting distinct E3 ligase recruitment vectors.
Quantitative Performance Comparison
The choice between a 5-iodo-thalidomide-derived CRBN PROTAC and a VHL PROTAC involves a trade-off between physicochemical properties and biological selectivity[]. The data below synthesizes general benchmarks observed across modern PROTAC campaigns.
Table 1: Physicochemical & Pharmacokinetic Properties
| Parameter | CRBN Ligands (5-Iodo-Thalidomide Derived) | VHL Ligands (VH032/VL285 Derived) | Causality / Impact |
| Molecular Weight | ~250 - 350 Da | ~400 - 500 Da | CRBN ligands yield lower overall PROTAC MW, improving cell permeability. |
| TPSA (Polarity) | Lower (~80-100 Ų) | Higher (~120-140 Ų) | VHL ligands often require extensive formulation for oral bioavailability. |
| Linker Chemistry | Pd-Catalyzed Cross-Coupling (C-C bonds) | Amide Coupling / Click Chemistry | 5-Iodo derivatives enable highly rigid alkyne/aryl linkers, boosting cooperativity. |
| Tissue Expression | Ubiquitous (Highest in hematopoietic cells) | Ubiquitous (High in solid tissues) | Dictates therapeutic indication (e.g., CRBN for leukemias, VHL for solid tumors). |
Table 2: Biological Efficacy & Selectivity Metrics
| Metric | CRBN-Recruiting PROTACs | VHL-Recruiting PROTACs | Experimental Consideration |
| Degradation Kinetics | Very Fast (Minutes to Hours) | Moderate to Fast | CRBN complexes have faster catalytic turnover rates[]. |
| Max Degradation (Dmax) | Frequently >95% | Frequently >90% | Highly dependent on the target and ternary complex stability. |
| Off-Target Risks | High (IKZF1/3, GSPT1 neo-substrates) | Low (Minimal neo-substrate activity) | CRBN PROTACs must be rigorously profiled via global proteomics. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, every assay in a PROTAC workflow must be a self-validating system. This means incorporating internal controls that prove the observed effect is mechanistically driven by the intended pathway, rather than assay artifacts or off-target toxicity.
Protocol A: Synthesis of Rigid CRBN-PROTACs via Sonogashira Coupling
Rationale: Utilizing 5-iodo-thalidomide allows the installation of an alkyne linker. Rigid linkers restrict the conformational freedom of the PROTAC, reducing the entropic cost of ternary complex formation.
-
Reaction Setup: Combine 5-iodo-thalidomide (1.0 eq), an alkyne-functionalized target ligand (1.2 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq) in anhydrous DMF.
-
Coupling: Add triethylamine (TEA, 3.0 eq) as a base. Stir at 80°C under an inert argon atmosphere for 12 hours.
-
Purification: Purify via preparative HPLC to isolate the C5-alkyne-linked PROTAC.
-
Self-Validation (Negative Control Synthesis): Synthesize an identical PROTAC using N-methyl-5-iodo-thalidomide. The N-methylation abolishes hydrogen bonding with the CRBN tri-tryptophan pocket, serving as a critical negative control for downstream biological assays[3].
Protocol B: Ternary Complex Validation (TR-FRET Assay)
Rationale: Cellular degradation assays cannot distinguish between poor cell permeability and poor ternary complex formation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) isolates the biochemical interaction.
-
Reagent Preparation: Label the target protein (POI) with a Terbium (Tb) donor fluorophore and the E3 ligase (CRBN or VHL) with an AlexaFluor-647 acceptor.
-
Incubation: In a 384-well plate, titrate the PROTAC (10 pM to 10 μM) into a solution containing 10 nM Tb-POI and 50 nM AF647-E3 ligase. Incubate for 2 hours at room temperature.
-
Measurement: Read the plate (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio). A bell-shaped curve indicates the "hook effect," confirming true ternary complex formation.
-
Self-Validation (Competition Assay): In parallel wells, pre-incubate the E3 ligase with a 100-fold molar excess of free thalidomide (for CRBN) or VH032 (for VHL). Validation: The TR-FRET signal must collapse to baseline, proving the interaction is specifically mediated by the E3 ligand binding pocket.
Protocol C: Cellular Degradation & Mechanism Rescue (Western Blot)
Rationale: Confirms that the PROTAC effectively permeates the cell and hijacks the Ubiquitin-Proteasome System (UPS) to degrade the endogenous target.
-
Treatment: Seed target cancer cells (e.g., HEK293 or specific disease models) in 6-well plates. Treat with the PROTAC at varying concentrations (1 nM to 1 μM) for 24 hours.
-
Lysis & Blotting: Lyse cells using RIPA buffer. Resolve proteins via SDS-PAGE and immunoblot for the POI, the E3 ligase, and a loading control (e.g., GAPDH).
-
Self-Validation (Rescue Experiments):
-
Proteasome Inhibition: Pre-treat a cohort of cells with 1 μM MG132 (proteasome inhibitor) for 2 hours prior to PROTAC addition.
-
Neddylation Inhibition: Pre-treat another cohort with 1 μM MLN4924 (cullin-RING ligase inhibitor).
-
Validation: If the PROTAC induces true proteasomal degradation, both MG132 and MLN4924 must completely rescue the POI protein levels back to baseline.
-
Diagram 2: Self-validating experimental workflow for PROTAC development and mechanistic verification.
Strategic Recommendations: When to Choose Which?
The decision to utilize 5-iodo-thalidomide for CRBN recruitment versus a VHL ligand should be driven by the biological context of the disease[2]:
-
Prioritize 5-Iodo-Thalidomide (CRBN) When:
-
Oral Bioavailability is Paramount: The lower molecular weight and lipophilicity of thalidomide derivatives provide a significantly better starting point for oral formulation.
-
Targeting Hematological Malignancies: CRBN is highly expressed in multiple myeloma and leukemias.
-
Rigid Linker Geometry is Required: If flexible PEG linkers fail to induce a productive ternary complex, the C5-iodine handle allows for the rapid library synthesis of rigid alkyne/aryl linkers via cross-coupling[5].
-
-
Prioritize VHL Ligands When:
-
Avoiding IMiD Off-Targets: CRBN ligands inherently carry the risk of degrading neo-substrates like IKZF1, IKZF3, and GSPT1, which can cause dose-limiting immunological side effects[]. VHL PROTACs are generally more selective.
-
Targeting Solid Tumors: VHL expression is often more robust and consistent across various solid tumor microenvironments compared to CRBN.
-
References
-
Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PubMed Central (PMC). Available at:[Link]
-
Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell. Available at:[Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at:[Link]
-
Development of Dual FLT3 and CHK1 PROTACs for the Treatment of AML. Journal of Medicinal Chemistry (ACS). Available at:[Link]
Sources
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validating target protein degradation with 5-iodo-thalidomide PROTACs
Validating Target Protein Degradation with 5-Iodo-Thalidomide PROTACs: A Comprehensive Comparison Guide
As the field of targeted protein degradation (TPD) matures, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from merely connecting two ligands to thermodynamically optimizing the ternary complex. Historically, the synthesis of Cereblon (CRBN)-recruiting PROTACs relied heavily on nucleophilic aromatic substitution (SNAr) using 4-fluoro- or 5-fluorothalidomide. While effective, this approach typically yields flexible, amine-linked molecules that suffer from high polar surface area (PSA) and significant entropic penalties upon binding.
To overcome these limitations, 5-iodo-thalidomide has emerged as a superior building block 1. The iodine atom acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), allowing for the installation of rigid, sp- or sp2-hybridized linkers. This guide objectively compares the performance of 5-iodo-derived rigid PROTACs against standard 5-fluoro-derived flexible PROTACs and provides self-validating experimental workflows to rigorously quantify their degradation efficacy.
Mechanistic Rationale: The Causality of the Iodine Handle
The efficacy of a PROTAC is not dictated by its binary binding affinity to the target protein or the E3 ligase, but by the stability and cooperativity of the ternary complex (Protein-PROTAC-CRBN).
Standard 5-fluorothalidomide precursors necessitate amine-based linkers 2. These highly flexible PEG or alkyl chains adopt numerous conformations in solution. When the ternary complex forms, the PROTAC must "freeze" into a single bioactive conformation, resulting in a massive thermodynamic entropic penalty.
Conversely, utilizing 5-iodo-thalidomide allows researchers to synthesize PROTACs with rigid alkyne or aryl linkers 3. This rigidity pre-organizes the molecule, drastically reducing the entropic penalty of binding. Furthermore, the removal of the polar secondary amine (inherent to SNAr-derived linkers) lowers the overall hydrogen bond donor count, significantly enhancing cell permeability and intracellular accumulation.
Figure 1: Mechanism of CRBN-mediated target protein degradation via 5-iodo-derived rigid PROTACs.
Comparative Performance Analysis
To evaluate the superiority of 5-iodo-thalidomide as a PROTAC building block, we must examine the quantitative metrics of degradation: DC50 (the concentration at which 50% of the target is degraded) and Dmax (the maximum achievable degradation) 4.
The table below synthesizes the typical performance differences observed when transitioning a target-binding warhead from a standard flexible linker to a 5-iodo-derived rigid linker.
| Performance Metric | 5-Fluoro-Derived PROTACs (Flexible Amine Linker) | 5-Iodo-Derived PROTACs (Rigid Alkyne/Aryl Linker) | Mechanistic Causality |
| Linker Chemistry | SNAr (Nucleophilic Substitution) | Cross-Coupling (Sonogashira/Suzuki) | Iodine enables C-C bond formation, eliminating polar amines. |
| Conformational Entropy | High | Low | Rigid linkers pre-organize the PROTAC into a bioactive conformation. |
| Cell Permeability (Papp) | Low to Moderate (< 5 x 10⁻⁶ cm/s) | High (> 10 x 10⁻⁶ cm/s) | Removal of hydrogen bond donors decreases polar surface area (PSA). |
| Typical DC50 | 10 nM – 100 nM | 0.1 nM – 5 nM | Lower entropic penalty drives higher ternary complex stability. |
| Typical Dmax | 80% – 90% | > 95% | Enhanced intracellular concentration and faster catalytic turnover. |
| Off-Target Degradation | Moderate to High (IKZF1/3 degradation) | Low | The steric bulk of rigid linkers alters the CRBN neosubstrate profile. |
Self-Validating Experimental Workflows
A common pitfall in PROTAC development is interpreting a reduction in target protein levels as definitive proof of targeted degradation. Off-target cytotoxicity, transcriptional downregulation, or lysosomal clearing can yield false positives. Therefore, the experimental protocol must be a self-validating system that proves the degradation is strictly dependent on the Ubiquitin-Proteasome System (UPS) and the formation of the ternary complex.
Figure 2: Self-validating experimental workflow for assessing PROTAC-mediated protein degradation.
Protocol 1: Validating Ternary Complex Formation (TR-FRET)
Before assessing cellular degradation, it is critical to confirm that the rigid linker installed via the 5-iodo handle does not sterically clash with CRBN or the target protein.
-
Preparation: Prepare recombinant CRBN-DDB1 complex and the Protein of Interest (POI), tagged with appropriate fluorophores (e.g., Terbium cryptate for CRBN, Alexa Fluor 647 for POI).
-
Titration: In a 384-well microplate, titrate the 5-iodo-derived PROTAC from 0.01 nM to 10 µM in assay buffer.
-
Incubation: Add the tagged CRBN and POI to the wells. Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.
-
Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A classic "hook effect" (bell-shaped curve) should be observed, confirming that at optimal concentrations, the PROTAC bridges the two proteins, but at excessively high concentrations, binary complexes dominate and the signal drops.
Protocol 2: Cellular Degradation Assay with Mechanistic Controls
This protocol utilizes specific chemical probes to validate the causality of the observed protein loss.
-
Cell Seeding: Seed the target cell line (e.g., HEK293T or a disease-relevant line) in 6-well plates and incubate overnight to reach 70% confluency.
-
Pre-treatment (The Self-Validating Step): Divide the wells into the following mechanistic control groups and pre-treat for 2 hours:
-
Vehicle: DMSO only (Baseline control).
-
Proteasome Inhibition: 10 µM MG132. (Causality: If MG132 rescues the protein, degradation is strictly proteasome-dependent).
-
Neddylation Inhibition: 1 µM MLN4924. (Causality: Inhibits the NEDD8-activating enzyme required for CRBN cullin-RING ligase activity. Rescue proves dependence on the active E3 ligase machinery).
-
Ligand Competition: 10 µM free Thalidomide OR 10 µM free POI ligand. (Causality: Flooding the system with free ligand outcompetes the PROTAC for binding sites. Rescue proves the bifunctional nature of the degradation).
-
-
PROTAC Treatment: Treat all wells with the 5-iodo-derived PROTAC at its estimated DC90 concentration for 4 to 24 hours.
-
Harvest & Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Perform standard SDS-PAGE and Western Blotting. Normalize the target protein bands against a loading control (e.g., GAPDH or β-actin) and calculate the relative degradation compared to the vehicle control.
Conclusion
The transition from standard 5-fluorothalidomide to 5-iodo-thalidomide represents a critical evolution in PROTAC design. By utilizing the iodine atom as a synthetic handle for cross-coupling, researchers can engineer rigid, low-entropy linkers that dramatically improve cell permeability, lower DC50 values into the picomolar range, and enhance target selectivity. When paired with self-validating experimental workflows that utilize mechanistic controls (MG132, MLN4924, and competitive ligands), researchers can definitively prove the efficacy and mechanism of their next-generation degraders.
References
-
Ishoey et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry / PMC.[Link]
-
ACS Publications. "Development of Novel PROTAC RAD51 Degraders as Enhancers of DNA Damage Response for Hepatocellular Carcinoma Treatment." Journal of Medicinal Chemistry.[Link]
Sources
A Senior Application Scientist's Guide to the Comparative Binding Kinetics of 5-Substituted Thalidomide Analogs to Cereblon
This guide provides an in-depth technical comparison of the binding kinetics of 5-substituted thalidomide analogs to their target protein, Cereblon (CRBN). As the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, Cereblon is a critical target in the development of novel therapeutics, including the acclaimed immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs).[1][2] The interaction of thalidomide and its analogs with CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific "neosubstrate" proteins.[1][3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these molecular interactions.
The Significance of Binding Kinetics in Drug Efficacy
In the realm of drug development, the equilibrium dissociation constant (K_D) has long been a primary metric for assessing binding affinity. However, a comprehensive understanding of a drug's mechanism of action requires a deeper dive into its binding kinetics—specifically, the association rate constant (k_on) and the dissociation rate constant (k_off). These parameters, which collectively determine the K_D (K_D = k_off / k_on), provide critical insights into the dynamic nature of the drug-target interaction.
A rapid k_on can lead to a fast onset of action, while a slow k_off can result in a prolonged duration of action, potentially allowing for less frequent dosing. For molecular glues like thalidomide analogs, where the formation of a ternary complex (CRBN-analog-neosubstrate) is essential for efficacy, the kinetics of binary (analog-CRBN) and ternary complex formation and dissociation are paramount.
This guide will explore the binding kinetics of 5-substituted thalidomide analogs, comparing them to the well-characterized parent molecule and its 4-substituted counterparts, lenalidomide and pomalidomide.
The Structural Basis of Thalidomide Analog-Cereblon Interaction
The binding of thalidomide and its analogs to CRBN is a highly specific interaction. The glutarimide moiety of the analog is crucial for this binding, fitting into a hydrophobic pocket on the surface of the thalidomide-binding domain (TBD) of CRBN, often referred to as the "tri-Trp pocket".[4][5] The phthalimide ring, on the other hand, is more solvent-exposed and serves as a key interface for the recruitment of neosubstrates.[6][7]
Substitutions on the phthalimide ring can therefore significantly impact the recruitment of different neosubstrates, leading to varied pharmacological outcomes. While 4-substituted analogs like lenalidomide and pomalidomide have been extensively studied, the influence of substitutions at the 5-position is an area of growing interest.
Caption: Interaction of a 5-substituted thalidomide analog with Cereblon.
Comparative Binding Analysis
While extensive kinetic data for a wide range of 5-substituted thalidomide analogs is still emerging, we can draw valuable comparisons from the available literature on the parent compound, its well-established 4-substituted analogs, and the notable 5-hydroxythalidomide metabolite.
| Compound | Substitution | Binding Affinity (K_D or IC_50) | Experimental Method | Reference |
| Thalidomide | None | ~1.8 µM (K_D) | Isothermal Titration Calorimetry | [1] |
| Lenalidomide | 4-amino | ~0.7 µM (K_D) | Isothermal Titration Calorimetry | [1] |
| Pomalidomide | 4-amino | ~0.2 µM (K_D) | Isothermal Titration Calorimetry | [1] |
| 5-Hydroxythalidomide | 5-hydroxy | Potent binding observed | AlphaScreen | [8] |
Note: The binding affinity values can vary depending on the experimental conditions and the specific CRBN construct used.
The 4-amino substitution in lenalidomide and pomalidomide is known to enhance binding affinity to CRBN compared to thalidomide. For 5-hydroxythalidomide, a major metabolite of thalidomide, studies have shown that it induces the degradation of certain neosubstrates like SALL4 even more strongly than the parent compound.[9] This is attributed to the hydroxyl group forming a water-mediated hydrogen bond with the H353 residue of CRBN, thereby strengthening its affinity.[9]
While direct kinetic comparisons are limited, the enhanced potency of 5-hydroxythalidomide suggests that the 5-position is a viable site for modification to modulate CRBN binding and subsequent neosubstrate degradation profiles.
Experimental Methodologies for Determining Binding Kinetics
To provide a practical framework for researchers, this section details the standard experimental protocols for quantifying the binding kinetics of thalidomide analogs to CRBN.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of both k_on and k_off, providing a complete kinetic profile of the interaction.
Caption: A generalized workflow for an ITC experiment.
Detailed ITC Protocol:
-
Sample Preparation:
-
Purified recombinant CRBN and the 5-substituted thalidomide analog are prepared in the same, well-dialyzed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
The concentrations of both the protein and the ligand are precisely determined.
-
Both solutions are thoroughly degassed to prevent the formation of air bubbles in the calorimeter.
-
-
Titration:
-
The CRBN solution is loaded into the sample cell of the ITC instrument.
-
The thalidomide analog solution is loaded into the injection syringe.
-
A series of small, precisely controlled injections of the analog are made into the CRBN solution while the heat changes are monitored.
-
A control titration of the analog into buffer alone is performed to determine the heat of dilution.
-
-
Data Analysis:
-
The heat of dilution is subtracted from the experimental data.
-
The resulting binding isotherm (heat change per injection versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction.
-
Conclusion and Future Directions
The study of the binding kinetics of 5-substituted thalidomide analogs to Cereblon is a rapidly evolving field with significant implications for the design of next-generation molecular glues and PROTACs. While comprehensive kinetic data for a broad range of these analogs is not yet widely available, the existing evidence, particularly for 5-hydroxythalidomide, demonstrates that the 5-position of the phthalimide ring is a critical site for modulating the interaction with CRBN and influencing neosubstrate recruitment.
The application of advanced biophysical techniques such as SPR and ITC will be instrumental in elucidating the detailed kinetic and thermodynamic profiles of these interactions. A deeper understanding of how substitutions at the 5-position impact the on- and off-rates of binding will undoubtedly pave the way for the rational design of more potent and selective CRBN-based therapeutics.
References
- Ito, T., Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, 96(6), 189-203.
- Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
- Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports, 8(1), 1294.
- Asatsuma-Okumura, T., et al. (2021). Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. The EMBO Journal, 40(4), e105375.
-
NAIST. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. [Link]
- Peach, M. L., et al. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules, 25(23), 5683.
- Muller, G. W., et al. (1998). 5'-Substituted thalidomide analogs as modulators of TNF-alpha. Archiv der Pharmazie, 331(1), 7-12.
- Fischer, M., et al. (2018). Chemical Ligand Space of Cereblon. ACS Omega, 3(9), 11575-11584.
- Słabicki, M., et al. (2020). The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K.
- Furihata, H., et al. (2020). Structural bases of IMiD selectivity that emerges by 5-hydroxythalidomide.
- Hartmann, M. D., et al. (2018). Chemical Ligand Space of Cereblon. ACS Omega, 3(9), 11575-11584.
- Ito, T., Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(15), 6234-6250.
-
Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. [Link]
- Handa, H. (2019). Challenging a mystery of life using physiologically active chemicals. The Journal of Biochemistry, 91(3), 355-368.
- Kim, J., et al. (2021). Regulation of AMPK Activity by CRBN Is Independent of the Thalidomide-CRL4 CRBN Protein Degradation Axis. International Journal of Molecular Sciences, 22(11), 5683.
- Ito, T., Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 168(1), 1-8.
- Zhang, X., et al. (2023).
- Asatsuma-Okumura, T., et al. (2020). PLZF is a new substrate of CRBN with thalidomide and 5-hydroxythalidomide. bioRxiv.
-
Tokyo Institute of Technology. (2011). Thalidomide: a pathway round the side effects. [Link]
- Asatsuma-Okumura, T., et al. (2021). Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. The EMBO Journal, 40(4), e105375.
-
Nicoya. (2022). Guide to Running an SPR Experiment. [Link]
- Mori, T., et al. (2018). (S)-and (R)-thalidomides bound to CRBN TBD. (a) Stereo views of (S).
Sources
- 1. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The contribution of cyclic imide stereoisomers on cereblon-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
Cellular Permeability Comparison of 4-Fluoro and 5-Iodo Thalidomide Derivatives
Executive Summary
The development of Proteolysis Targeting Chimeras (PROTACs) relies heavily on hijacking the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide and its derivatives are the foundational ligands for CRBN recruitment. However, the functionalization of the phthalimide ring—specifically at the 4-position versus the 5-position—dictates the chemical strategy for linker attachment and fundamentally alters the molecule's physicochemical properties. This guide provides an objective, mechanistic comparison of 4-fluoro and 5-iodo thalidomide derivatives, demonstrating how atomic-level substitutions influence cellular permeability, solubility, and ultimately, degradation efficacy.
Mechanistic Causality: Structural Impact on Permeability
The efficacy of a PROTAC is governed by its ability to cross the cell membrane and induce a ternary complex between the target protein of interest (POI) and the E3 ligase. The choice of halogen on the thalidomide core plays a critical role in this pharmacokinetic journey.
The 4-Fluoro Advantage: Versatility and Favorable Physicochemical Space
4-fluorothalidomide is the industry-standard building block for CRBN-recruiting PROTACs. The fluorine atom at the 4-position serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) with primary or secondary amines, allowing for rapid and mild linker attachment[1].
-
Causality of Permeability: Fluorine is a small, highly electronegative atom. When used as a precursor, it maintains a low molecular weight and minimal steric bulk. In the context of large PROTAC molecules, controlling the topological polar surface area (TPSA) and molecular weight is paramount for passive membrane permeability. Furthermore, the 4-position vector effectively directs the linker out of the CRBN binding pocket, minimizing steric clashes and preserving the critical hydrogen-bonding network of the glutarimide ring[2].
The 5-Iodo Conundrum: Lipophilicity vs. Solubility
5-iodothalidomide is typically utilized when transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig) are required to attach rigid, carbon-based linkers[3].
-
Causality of Permeability: Iodine is a large, highly polarizable, and lipophilic atom. Substitution at the 5-position with iodine significantly increases the calculated partition coefficient (cLogP). While increased lipophilicity can theoretically enhance partitioning into the lipid bilayer, the large atomic radius of iodine (+126.9 Da) contributes to "molecular obesity." This often leads to poor aqueous solubility. Consequently, highly lipophilic 5-iodo derivatives frequently become trapped in the hydrophobic core of the cell membrane or precipitate in aqueous assay media, drastically reducing the effective intracellular concentration required for ternary complex formation[4]. Additionally, modifications at the 5-position can alter the exit vector, sometimes inducing unfavorable steric interactions within the CRBN binding cleft[5].
Mechanism of PROTAC-mediated ternary complex formation and target degradation.
Comparative Data Presentation
The following table summarizes the physicochemical and pharmacokinetic differences between 4-fluoro and 5-iodo thalidomide derivatives based on established medicinal chemistry principles.
| Property | 4-Fluoro Thalidomide Derivatives | 5-Iodo Thalidomide Derivatives | Causality / Impact on Permeability |
| Molecular Weight Contribution | Low (+19 Da) | High (+127 Da) | Iodine increases the risk of exceeding "Rule of 5" limits, reducing overall permeability. |
| Lipophilicity (cLogP) | Moderate (~1.5 - 2.0) | Very High (>3.0) | 5-Iodo derivatives often suffer from poor aqueous solubility, leading to membrane trapping. |
| Linker Attachment Chemistry | SNAr (Nucleophilic Aromatic Substitution) | Transition-Metal Cross-Coupling | 4-Fluoro enables mild, amine-based linker attachment; 5-Iodo requires harsher catalytic conditions. |
| CRBN Exit Vector | Optimal (Solvent exposed) | Sub-optimal / Variable | 4-position vectors minimize steric clashes with the CRBN binding pocket. |
| Passive Permeability (PAMPA) | High | Low to Moderate | The balance of solubility and lipophilicity heavily favors 4-fluoro derivatives for transcellular transit. |
Self-Validating Experimental Protocols
To objectively evaluate the permeability of these derivatives, researchers must employ a self-validating workflow that uncouples passive diffusion from intracellular target engagement[6].
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Purpose: To measure passive transcellular permeability without the confounding variables of active efflux (e.g., P-glycoprotein).
-
Step 1 (Preparation): Prepare a 10 mM stock of the thalidomide derivative in DMSO. Dilute to 10 µM in PBS (pH 7.4).
-
Step 2 (Membrane Coating): Coat the porous filter of the PAMPA donor plate with a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.
-
Step 3 (Incubation): Add the 10 µM compound solution to the donor compartment and PBS to the acceptor compartment. Incubate at 37°C for 5 hours.
-
Step 4 (Quantification): Quantify the compound concentration in both compartments using LC-MS/MS.
-
Step 5 (Calculation): Calculate the effective permeability coefficient ( Pe ).
-
Causality Check: A high Pe indicates successful passive diffusion but does not account for intracellular trapping. Therefore, it must be paired with a live-cell assay.
Protocol 2: Live-Cell NanoBRET Target Engagement (CRBN)
-
Purpose: To confirm that the PROTAC not only permeates the membrane but remains structurally intact and soluble enough to bind intracellular CRBN.
-
Step 1 (Transfection): Transfect HEK293 cells with a plasmid encoding a CRBN-NanoLuc fusion protein.
-
Step 2 (Tracer Addition): Plate cells in a 384-well format and add a fluorescent CRBN tracer that reversibly binds the glutarimide pocket.
-
Step 3 (Compound Treatment): Treat cells with serial dilutions of the 4-fluoro or 5-iodo PROTAC derivative and incubate for 2 hours.
-
Step 4 (BRET Measurement): Measure the bioluminescence resonance energy transfer (BRET) signal.
-
Causality Check: A reduction in BRET signal indicates that the PROTAC has successfully permeated the cell membrane, avoided efflux, remained soluble in the cytosol, and competitively displaced the tracer from CRBN[6].
Self-validating workflow for assessing PROTAC cellular permeability.
References
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Frontiers in Chemistry / PMC[Link]
-
Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Taylor & Francis[Link]
-
A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders National Institutes of Health (NIH) / PMC[Link]
-
C(sp3) Cross Coupling and Amide Formation for Proteolysis Targeting Chimera Library Synthesis Journal of Medicinal Chemistry - ACS Publications[Link]
-
Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera Journal of the American Chemical Society[Link]
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione proper disposal procedures
As a Senior Application Scientist specializing in targeted protein degradation and laboratory safety, I have designed this comprehensive operational guide for the handling and disposal of 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (commonly known as 5-Iodo-thalidomide or Thalidomide-iodo).
In the rapidly evolving field of PROTAC (Proteolysis Targeting Chimera) development, this compound serves as a critical E3 ligase activator and Cereblon (CRBN) binder[1]. However, its structural identity as a halogenated thalidomide derivative necessitates rigorous, self-validating safety and disposal protocols to protect laboratory personnel and ensure environmental compliance.
Mechanistic Toxicology & Risk Profile
To safely manage a chemical, one must understand its biological mechanism. 5-Iodo-thalidomide is an iodinated derivative used for further derivatization in PROTAC synthesis[1]. While specific toxicological data for this exact halogenated analog may be limited[2], its core structure is a thalidomide backbone.
Thalidomide analogs bind to Cereblon (CRBN) , the substrate receptor of the CRL4 ubiquitin ligase complex. This binding alters the ligase's conformation, causing the aberrant ubiquitination and proteasomal degradation of neo-substrates (such as the transcription factor SALL4). This mechanism is the direct cause of thalidomide-induced teratogenesis. Consequently, operational safety dictates that this compound must be handled as a suspected teratogen and reproductive toxin , regardless of the scale of use.
Fig 1. Mechanistic pathway dictating high-hazard handling for 5-Iodo-thalidomide.
Quantitative Hazard & Physicochemical Data
The physical properties of 5-Iodo-thalidomide directly inform our logistical approach. The presence of the iodine atom not only increases the molecular weight but also dictates that all liquid waste containing this compound must be classified as halogenated waste .
| Property / Hazard | Value / Specification | Causality / Operational Impact |
| CAS Number | 2509137-01-1[1] | Unique identifier required for hazardous waste manifests. |
| Molecular Weight | 384.13 g/mol [3] | Essential for calculating molarity in PROTAC workflows. |
| Storage Conditions | 4°C, protect from light[1] | Prevents photodegradation of the iodine-aryl bond prior to disposal. |
| GHS Hazard Codes | H302, H315, H319, H335[2] | Harmful if swallowed; causes skin/eye/respiratory irritation. Mandates strict PPE. |
| PPE Standards | EN 166 (Eyes), EN 374 (Gloves)[2] | Ensures barrier integrity against transdermal absorption of a potential teratogen. |
Step-by-Step Disposal Workflows
Proper disposal of 5-Iodo-thalidomide requires strict segregation to prevent cross-contamination and to ensure that the compound is completely destroyed via high-temperature incineration[2].
Fig 2. Segregation and disposal workflow for 5-Iodo-thalidomide waste streams.
Protocol A: Solid Waste Disposal
Solid waste includes empty reagent vials, contaminated weighing paper, and pipette tips.
-
Primary Containment: Place all solid consumables that have come into contact with the powder into a puncture-resistant, sealable plastic bag inside the fume hood.
-
Secondary Containment: Transfer the primary bag into a designated rigid hazardous waste container lined with a secondary bag.
-
Labeling: Label the container explicitly: "Hazardous Solid Waste: Contains Halogenated Thalidomide Derivative (Suspected Teratogen) - CAS 2509137-01-1".
-
Storage: Store locked up (P405) in a well-ventilated area (P403) until collected by Environmental Health and Safety (EHS)[2].
Protocol B: Liquid Waste (Solvent) Management
PROTAC syntheses typically utilize organic solvents like DMSO, DMF, or DCM. Because 5-Iodo-thalidomide contains an iodine atom, all solutions containing it must be routed to halogenated waste streams .
-
Solvent Segregation: Never mix this waste with non-halogenated organic waste. Incinerating halogenated waste requires specialized scrubbers to neutralize the resulting hydroiodic/hydrochloric acids.
-
Transfer: Using a sealed funnel system within the fume hood, transfer the liquid waste into a chemically compatible, heavy-duty HDPE (High-Density Polyethylene) carboy.
-
Cap & Seal: Keep the container tightly closed (P233) when not actively adding waste to prevent the aerosolization of the dissolved API[2].
Protocol C: Accidental Spill Remediation
Because the compound carries an H335 (respiratory irritation) warning and a P260 directive (Do not breathe dust)[2], dry sweeping a powder spill is strictly prohibited.
-
Isolation: Immediately restrict access to the spill area. Ensure you are wearing EN 374 compliant nitrile gloves and EN 166 compliant safety goggles[2].
-
Dampening (Solid Spill): Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust generation.
-
Absorption (Liquid Spill): If the spill is a solution, cover it completely with an inert, non-combustible absorbent material (such as vermiculite or sand).
-
Collection: Use a disposable plastic scoop to collect the dampened powder or saturated absorbent. Place it directly into a hazardous waste bag.
-
Decontamination: Wash the spill surface with a strong detergent and water, collecting all wash water into the liquid hazardous waste container.
Logistics & Regulatory Compliance
To maintain laboratory integrity and environmental compliance, researchers must coordinate with their institutional EHS department to ensure the final destruction of 5-Iodo-thalidomide.
-
Destruction Method: The only acceptable method of disposal (P501) for thalidomide derivatives is high-temperature hazardous waste incineration [2]. Do not attempt to neutralize or degrade the compound via bleach or acid/base baths in the lab, as this can generate toxic iodine gas or unpredictable intermediate byproducts.
-
Documentation: Ensure that the CAS number (2509137-01-1) is clearly listed on all EPA/RCRA (or local equivalent) waste manifests to alert the disposal facility to the presence of halogens and active pharmaceutical ingredients (APIs).
References
Sources
Personal protective equipment for handling 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione
Comprehensive Laboratory Safety and Handling Guide: 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione
Executive Summary & Chemical Identity
2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (CAS: 2509137-01-1), commonly referred to as 5-Iodo-Thalidomide or Thalidomide-iodo, is a critical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It functions as a highly specific ligand for the Cereblon (CRBN) E3 ubiquitin ligase[1]. Supplied as a solid gray to dark gray powder[2], this compound requires stringent logistical and operational safety protocols due to the inherent biological activity of its core scaffold.
Mechanistic Hazard Assessment: The "Hidden" Risks
Standard Safety Data Sheets (SDS) for this specific iodo-derivative list the following acute GHS hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3][4].
However, relying solely on these acute hazard statements is a critical laboratory error. As an expert application scientist, you must evaluate the mechanistic causality of the molecule. The parent compound, thalidomide, is a notorious Category 1A human teratogen[5][6]. The teratogenic effects of thalidomide are directly mediated by its binding to the CRBN protein—the exact mechanism this PROTAC building block is optimized to exploit[1]. Therefore, even in the absence of extensive in vivo mammalian testing for this specific intermediate, severe reproductive toxicity must be treated as an operational baseline.
Table 1: Hazard Comparison and Risk Extrapolation
| Compound | CAS Number | Explicit GHS Hazards | Mechanistic / Assumed Risk |
|---|---|---|---|
| 5-Iodo-Thalidomide | 2509137-01-1 | H302, H315, H319, H335 | Severe Reproductive Toxicity |
| Thalidomide (Parent) | 50-35-1 | H360D, H372, H302 | Known Human Teratogen |
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal absorption and inhalation of teratogenic dust, the following PPE is non-negotiable. Each selection is grounded in the physical properties of the powder.
Table 2: PPE Specifications and Causality
| PPE Category | Specification Standard | Operational Causality (The "Why") |
|---|---|---|
| Hands | EN 374 Nitrile (Double-gloved) | Prevents dermal transfer (H315). The outer glove can be instantly discarded if powder adhesion occurs, preserving the sterile barrier[3]. |
| Eye/Face | EN 166 Safety Goggles | Prevents ocular absorption of aerosolized particulates (H319)[3]. |
| Respiratory | FFP3 / N95 Respirator | Mandatory if handled outside a closed isolator to prevent inhalation of teratogenic dust (H335)[6]. |
| Body | Disposable Tyvek Suit | Prevents micro-powder accumulation on personal clothing, eliminating secondary exposure risks[6]. |
Operational Handling Protocol
The following self-validating protocol ensures that the compound remains entirely isolated from the operator's breathing zone and skin.
Step 1: Engineering Control Verification Never handle 5-Iodo-Thalidomide on an open bench. Verify that a dedicated powder weighing isolator or a Class II Type B2 Biological Safety Cabinet (BSC) is operational with inward airflow confirmed.
Step 2: Equipment Preparation Line the working surface with a disposable, absorbent bench pad (plastic backing down). Because this compound is a dry organic powder, static charge can cause the material to "jump" or aerosolize. Equip the station with a grounded, anti-static micro-spatula and a static-eliminating ionizer bar if available.
Step 3: Dispensing and Transfer
-
Tare a sealable glass vial (e.g., amber glass, as the compound should be protected from light and stored at 4°C)[2][4].
-
Carefully transfer the gray powder using the anti-static spatula.
-
Critical Validation: Securely cap the destination vial before removing it from the engineering control.
Step 4: Immediate Decontamination Dry sweeping is strictly prohibited as it aerosolizes the teratogen[6]. Wipe the exterior of the sealed vial, the balance, and the spatulas with a damp, disposable wipe (using a 70% ethanol/water solution) to capture any rogue particulates.
Workflow for the safe laboratory handling and dispensing of teratogenic PROTAC building blocks.
Spill Response & Emergency Decontamination
In the event of a powder spill outside of primary containment:
-
Isolate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder.
-
Protect: Don full PPE (including an FFP3/N95 respirator) before re-entering the spill zone.
-
Contain: Do not use a standard vacuum or broom[6]. Gently cover the spilled powder with absorbent pads dampened with water or a mild surfactant to suppress dust generation.
-
Collect: Carefully scoop the wet pads and absorbed material into a rigid, sealable hazardous waste container.
-
Clean: Wash the spill area twice with soap and water, working from the outside of the spill toward the center.
Waste Disposal Plan
All materials that have come into contact with 5-Iodo-Thalidomide (including pipette tips, bench pads, outer gloves, and empty reagent bottles) must be segregated from standard biological or chemical waste.
-
Labeling: Explicitly label the waste container as "Toxic Solid Waste: Contains Thalidomide Derivative (Suspected Teratogen)."[5]
-
Destruction: Dispose of contents and containers via a licensed hazardous waste contractor for high-temperature incineration (P501)[3][4]. Do not flush down the sink or dispose of in general landfill waste.
References
-
Thalidomide Standard Operating Procedure. University of Georgia Office of Research. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. NIH/PMC.[Link]
-
Thalomid® Capsules Safety Data Sheet. Bristol Myers Squibb. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Thalidomide-iodo | 2509137-01-1 [sigmaaldrich.com]
- 5. research.uga.edu [research.uga.edu]
- 6. packageinserts.bms.com [packageinserts.bms.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
